Product packaging for Aluminum iodide(Cat. No.:CAS No. 7784-23-8)

Aluminum iodide

Cat. No.: B1582002
CAS No.: 7784-23-8
M. Wt: 407.6949 g/mol
InChI Key: CECABOMBVQNBEC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aluminum Iodide in Modern Chemical Synthesis and Materials Science Research

This compound plays a crucial role in modern chemical synthesis, primarily serving as a versatile catalyst and reagent. chemimpex.comnih.gov Its strong Lewis acidic nature allows it to facilitate a variety of organic reactions. geeksforgeeks.orgarkat-usa.org One of its key applications is in the cleavage of certain types of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds. geeksforgeeks.orgbionity.com This property is particularly useful for cleaving aryl ethers and deoxygenating epoxides. geeksforgeeks.orgbionity.com

The compound is also instrumental in iodination reactions, such as the hydroiodation of alkenes and alkynes, and the conversion of alcohols into iodoalkanes. manac-inc.co.jp In these reactions, this compound often provides higher regioselectivity compared to other aluminum halides. manac-inc.co.jp Furthermore, it is used to generate aluminum enolates from α-haloketones, which are valuable intermediates in the synthesis of more complex molecules. arkat-usa.org

In the realm of materials science, this compound is utilized in the development of advanced materials. chemimpex.com Its properties are leveraged in the production of semiconductors and the formation of thin films. chemimpex.commanac-inc.co.jp For instance, it has been used as a source material for creating aluminum nitride (AlN) thin films at lower temperatures through chemical vapor deposition (CVD). manac-inc.co.jp Recent research has also explored its use as an electrolyte additive in lithium-ion batteries and as a redox mediator in rechargeable Al-CO₂ batteries, highlighting its potential in next-generation energy storage systems. sigmaaldrich.com

Table 1: Key Applications of this compound

Field Application
Organic Synthesis Catalyst for various reactions ontosight.aichemimpex.com
Cleavage of C-O and N-O bonds geeksforgeeks.orgbionity.com
Deoxygenation of epoxides geeksforgeeks.orgbionity.com
Hydroiodation of alkenes and alkynes manac-inc.co.jp
Conversion of alcohols to iodoalkanes manac-inc.co.jp
Materials Science Production of semiconductors chemimpex.com
Formation of thin films manac-inc.co.jp
Electrolyte additive in batteries
Redox mediator in Al-CO₂ batteries sigmaaldrich.com

Historical Trajectories of Academic Investigations into this compound Chemistry

The study of this compound and its reactivity has a long history in academic research. One of the early recognized applications was its use as a catalyst in Friedel-Crafts reactions, a fundamental process in organic chemistry for attaching substituents to aromatic rings. acs.org A notable early publication in The Journal of Organic Chemistry in 1959 discussed its role as a catalyst in such reactions. acs.org

Investigations into the fundamental properties and reactions of this compound have continued over the decades. For example, research has delved into the complex systems it forms, such as the AlI₃-HCl-AlCl₃-HI system, to determine thermodynamic properties like the free energy of formation of this compound. acs.org The reaction of this compound with other elements and compounds, such as potassium in liquid ammonia, has also been a subject of academic inquiry to understand its reduction and the formation of lower oxidation state aluminum species. dtic.mil

The direct synthesis of this compound from aluminum and iodine is a well-known and visually striking demonstration experiment due to its exothermic nature and the emission of violet iodine vapor. researchgate.net This reaction has been a subject of study to understand its mechanism and to develop safer methods for its demonstration in educational settings. researchgate.net

Current Research Frontiers and Prospective Directions in this compound Studies

Current research on this compound is expanding into new and innovative areas, particularly in energy storage and advanced materials. Scientists are investigating its use in rechargeable aluminum-ion batteries. researchgate.net The development of rechargeable aluminum/iodine (Al/I₂) batteries is a promising area, with research focused on the redox chemistry in ionic liquid electrolytes to achieve high capacity and stability. researchgate.net The use of this compound as an electrolyte additive is also being explored to improve the performance of lithium metal electrodes. sigmaaldrich.com

In materials science, the concept of "superatoms" has emerged, where clusters of atoms exhibit properties of single atoms of other elements. Research has shown that a cluster of 13 aluminum atoms (Al₁₃) can behave like a halogen atom when reacting with iodine, leading to the formation of a new class of polyiodides. psu.edu This opens up possibilities for creating novel materials with unique chemical and physical properties. psu.edu

Furthermore, aluminum-based materials are being investigated for environmental applications. For instance, the assembly of aluminum molecular rings is being studied for the capture of radioactive iodine, which is a significant challenge in nuclear waste management. rsc.org The interaction of iodine with alumina (B75360), the passivating layer on aluminum, is another area of active research, with implications for the combustion of aluminum particles in energetic materials. ttu.edu The potential for aluminum compounds, including those involving iodine, to mitigate aluminum toxicity in acidic soils for agricultural purposes is also an emerging field of study. frontiersin.org

Table 2: Physical and Chemical Properties of this compound

Property Value
Chemical Formula AlI₃ wikipedia.org
Molar Mass 407.695 g/mol (anhydrous) wikipedia.org
Appearance White (anhydrous) or yellow powder (hexahydrate) wikipedia.org
Density 3.98 g/cm³ (anhydrous) wikipedia.org
Melting Point 188.28 °C (anhydrous) wikipedia.org
Boiling Point 382 °C (sublimes) wikipedia.org
Solubility Very soluble in water (with partial hydrolysis), soluble in alcohol and ether wikipedia.org
Structure Monoclinic crystal structure (anhydrous) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlI3<br>Al2I6 B1582002 Aluminum iodide CAS No. 7784-23-8

Properties

IUPAC Name

triiodoalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECABOMBVQNBEC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al](I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlI3
Record name aluminium triiodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aluminium_triiodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064838
Record name Aluminum iodide (AlI3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6949 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid (pure); Commercial grade yellowish- to blackish-brown solid; Fumes in moist air; [Merck Index] Soluble in alcohol, ether, and carbon disulfide; Reacts with water violently; [Hawley] White or yellowish-brown powder; [MSDSonline]
Record name Aluminum iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9285
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7784-23-8
Record name Aluminum iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7784-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminum iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum iodide (AlI3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum iodide (AlI3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Preparation Methodologies of Aluminum Iodide and Its Derivatives

In Situ Generation Techniques for Anhydrous Aluminum Iodide in Reaction Systems

Due to the relatively high cost and sensitivity of commercially available anhydrous this compound, in situ generation is a common and practical approach for its use in organic synthesis. manac-inc.co.jp This method involves reacting aluminum metal with elemental iodine directly within the reaction vessel, allowing the freshly prepared, highly reactive reagent to be consumed as it is formed. umich.eduresearchgate.net

The controlled formation of this compound in situ is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the choice of solvent. The reaction between aluminum and iodine is vigorously exothermic. sciencemadness.orgflinnsci.com

A common procedure involves mixing aluminum powder or foil with elemental iodine in an inert solvent. arkat-usa.orgresearchgate.net The reaction is typically driven to completion by refluxing the mixture for several hours until the characteristic purple color of free iodine fades. researchgate.net A variety of aprotic, inert solvents can be employed, with the choice often depending on the subsequent synthetic step.

Table 1: Solvent Environments for In Situ this compound Synthesis

SolventReactant Ratio (Al:I₂)ConditionsReference
Hexane (B92381)1 : 1.5 (molar)Reflux for 1 hour umich.edu
Benzene (B151609)1 : 1.6 (molar)Reflux for ~3 hours arkat-usa.orgresearchgate.net
Toluene1 : 1.6 (molar)Reflux for ~3 hours arkat-usa.orgresearchgate.net
Acetonitrile1 : 1.6 (molar)Reflux for ~3 hours arkat-usa.orgresearchgate.net
Carbon Disulfide1 : 1.6 (molar)Reflux for ~3 hours arkat-usa.orgresearchgate.net
Cyclohexane (B81311)1 : 1.6 (molar)Reflux for ~3 hours arkat-usa.orgresearchgate.net
EthanolExcess AlStirring, maintained at ~30°C with a cooling bath researchgate.net

This table is interactive. You can sort and filter the data.

The stoichiometry can be adjusted to control the reaction. For instance, a procedure using a 1:1.5 molar ratio of aluminum to iodine in hexane has been reported for preparing crystalline AlI₃, which can also be adapted for in situ use. umich.edu In other cases, an excess of aluminum particles may be used to ensure the complete consumption of iodine and to protect the newly formed this compound. researchgate.net When using protic solvents like ethanol, careful temperature control with a cooling bath is necessary to manage the strong exothermic reaction. researchgate.net

The reaction between solid aluminum and iodine in solution is a complex heterogeneous process. The kinetics are significantly influenced by the passivation layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the aluminum metal. researchgate.netttu.edu

2 Al(s) + 3 I₂(s) → 2 AlI₃(s) sciencemadness.orgvaia.comwikipedia.org

This stoichiometry indicates that two moles of aluminum react with three moles of iodine to produce two moles of this compound. vaia.com The reaction is often initiated with a few drops of water, which acts as a catalyst, leading to a vigorous, exothermic reaction that can vaporize the excess iodine, producing a characteristic purple vapor. sciencemadness.orgrsc.org

Optimization of Reactant Stoichiometry and Solvent Environments for Controlled Formation

Dedicated Synthetic Routes for Crystalline Aluminum Triiodide

For applications requiring pure, isolated aluminum triiodide, dedicated synthetic routes are employed that allow for the formation and purification of the crystalline solid. umich.edu These methods must be conducted under anhydrous conditions due to the compound's high hygroscopicity. sciencemadness.org

A robust method for preparing anhydrous, crystalline aluminum triiodide is through a high-temperature vapor phase reaction. sciencemadness.org This process involves passing iodine vapor over heated aluminum granules or powder in an inert atmosphere or under vacuum. sciencemadness.orgresearchgate.net

Table 2: High-Temperature Synthesis Parameters

Aluminum FormTemperatureEnvironmentDescriptionReference
Granules500-600 °CInert GasIodine vapor is passed over heated aluminum granules. sciencemadness.org
Powder500-525 °CVitreous PipeAluminum reacts with sublimed iodine in a specialized pipe. arkat-usa.orgresearchgate.net

This table is interactive. You can sort and filter the data.

In a typical setup, iodine is sublimed and its vapor is carried by an inert gas stream through a tube containing aluminum metal heated to over 500°C. arkat-usa.orgresearchgate.net The resulting aluminum triiodide is then collected in a cooler part of the apparatus. researchgate.net

Crystalline AlI₃ can also be grown from solution. One method involves refluxing aluminum foil and elemental iodine in a solvent like hexane. After the reaction is complete, the hot solution is filtered to remove any unreacted aluminum. Upon cooling, colorless crystals of aluminum triiodide precipitate from the solution with high yield. umich.edu In the solid state, aluminum triiodide exists as a dimer, Al₂I₆, with a monoclinic crystal structure. wikipedia.orgaip.org

The primary method for purifying crude aluminum triiodide is sublimation under vacuum. sciencemadness.org This technique takes advantage of the compound's ability to transition directly from a solid to a gas, leaving non-volatile impurities behind. The purified AlI₃ is then collected on a cold surface.

Given that anhydrous this compound is a strong Lewis acid that reacts vigorously with water and atmospheric moisture, strict anhydrous handling protocols are mandatory. sciencemadness.orgflinnsci.comwikipedia.org These procedures are similar to those used for other water-sensitive reagents like anhydrous aluminum chloride. sabanciuniv.edu

Key handling protocols include:

Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, typically within a glove box or using Schlenk line techniques. sciencemadness.orgsabanciuniv.edu

Airtight Storage: Anhydrous AlI₃ must be stored in tightly sealed containers, such as Schlenk flasks, to prevent degradation from moisture. sciencemadness.org

Protective Equipment: Researchers must wear appropriate personal protective equipment, including safety glasses, impervious gloves, and a fire-retardant laboratory coat. sabanciuniv.edu

Dry Glassware and Solvents: All glassware must be rigorously dried, often by flame-drying under vacuum, and solvents must be freshly distilled from an appropriate drying agent.

High-Temperature Vapor Phase Synthesis and Solid-State Crystal Growth

Synthesis and Structural Elucidation of Hydrated this compound Forms

In contrast to the anhydrous form, this compound also exists as a stable hexahydrate, AlI₃·6H₂O. sciencemadness.orgwikipedia.org This form is less reactive and easier to handle.

The synthesis of this compound hexahydrate is typically achieved through an acid-base reaction in an aqueous solution. Common methods involve reacting metallic aluminum or, more frequently, aluminum hydroxide (B78521) with hydroiodic acid (HI). sciencemadness.orgwikipedia.orgqsstudy.comgeeksforgeeks.org The reaction is as follows:

Al(OH)₃ + 3 HI → AlI₃ + 3 H₂O

Following the reaction, the excess water is carefully removed, and the resulting hydrated salt is dried in a desiccator to yield the crystalline product. sciencemadness.org

The structural elucidation of hydrated metal halides often reveals a central metal cation coordinated by water molecules. For this compound hexahydrate, the structure consists of the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and three iodide anions (I⁻). ttu.eduresearchgate.net The existence of the stable [Al(H₂O)₆]³⁺ cation has been confirmed by X-ray diffraction (XRD) analysis in related structures, such as aluminum iodate (B108269) hexahydrate. ttu.eduresearchgate.net The hexahydrate appears as a white or yellowish solid and has a density of 2.63 g/cm³. sciencemadness.orgwikipedia.org

Aqueous Phase Synthesis of Aluminum Iodate Hexahydrate Crystals

The synthesis of aluminum iodate hexahydrate (Al(H₂O)₆₃(HIO₃)₂) crystals can be achieved through an aqueous phase reaction. One method involves dissolving iodine pentoxide (I₂O₅) in water to create a highly acidic iodic acid (HIO₃) solution with a pH below 0.2. ttu.eduresearchgate.net Aluminum nanoparticles are then introduced into this solution, leading to the precipitation of aluminum iodate hexahydrate (AIH) crystals. ttu.eduresearchgate.net The bulk density of the resulting AIH and aluminum composite is influenced by the initial water-to-aluminum concentration ratio during the synthesis process. ttu.edu

An alternative approach involves an acid-base precipitation reaction. researchgate.netuhmreactiondynamics.org This method begins by dissolving iodine pentoxide powder in water to form the acidic solution. uhmreactiondynamics.orgacs.org Subsequently, aluminum hydroxide (Al(OH)₃) powder is added and the mixture is gently heated to facilitate dissolution. uhmreactiondynamics.orgacs.org Upon cooling and slow evaporation under ambient conditions, millimeter-scale crystals of aluminum iodate hexahydrate are formed. uhmreactiondynamics.orgacs.org The purity of the synthesized Al(H₂O)₆₃(HIO₃)₂ can be confirmed using techniques such as powder X-ray diffraction (PXRD) analysis. tdl.org

The synthesis of other metal iodates, such as lanthanum iodate (La(IO₃)₃), can also be achieved through aqueous precipitation. For instance, α-La(IO₃)₃ nanoparticles have been prepared by reacting lanthanum nitrate (B79036) hexahydrate with sodium iodate in water at room temperature. scispace.compreprints.org

Surface Modification Approaches Utilizing this compound Derivatives

This compound and its derivatives are employed in various surface modification techniques. One significant application is the replacement of the native alumina (B75360) (Al₂O₃) passivation shell on nano-aluminum (nAl) particles with an oxidizing salt like aluminum iodate hexahydrate (AIH). researchgate.netresearchgate.net This modification is achieved by adding the aluminum particles to a concentrated solution of iodic acid. researchgate.net The resulting core-shell particles, with an AIH shell, exhibit significantly enhanced reactivity. researchgate.net

The multifaceted reactivity of aluminum triiodide (AlI₃) allows for its use in cleaving esters to create functional groups on surfaces. arkat-usa.orgresearchgate.net For example, an organic-inorganic hybrid material with terminal carboxylic groups on its surface was prepared by the AlI₃-induced cleavage of methyl carboxylate groups on a nanohybrid material. arkat-usa.org This process involves the oxophilic character of AlI₃, which forms coordination complexes with esters that then decompose. researchgate.net

Furthermore, this compound can be used in the chemical vapor deposition (CVD) process to create thin films. A technique has been developed to form aluminum nitride (AlN) thin films on sapphire substrates at low temperatures using this compound under atmospheric pressure. manac-inc.co.jp In another application, the surface of aluminum plates has been modified with poly(propylene glycol)-amine (PPG-NH₂) based derivatives to improve the mechanical strength of adhesive bonding. rsc.org The surface properties, such as hydrophilicity, are characterized by measuring the contact angles of liquids like water and methylene (B1212753) iodide. rsc.org

Mechanistic Investigations into this compound Formation

Catalytic Role of Water in Aluminum-Iodine Reactions

The reaction between solid aluminum and solid iodine is significantly influenced by the presence of water, which acts as a catalyst. youtube.comrsc.orgsserc.org.uk Although aluminum is a highly reactive metal, it is typically passivated by a thin, impermeable layer of aluminum oxide (Al₂O₃). sserc.org.ukstackexchange.com This oxide layer prevents direct contact and reaction between the aluminum and iodine. stackexchange.com

The introduction of a small amount of water initiates the reaction. youtube.comrsc.org Water dissolves a small amount of iodine, which increases the contact area with the aluminum surface. stackexchange.com The dissolved iodine can then react with the aluminum. The exact mechanism is complex, but it is proposed that water facilitates the breakdown of the alumina barrier. stackexchange.com One theory suggests the formation of acidic species that attack the oxide layer. stackexchange.com

The catalytic effect of water is not limited to direct synthesis. The joint action of this compound and metallic aluminum can decompose water at ordinary temperatures, evolving hydrogen gas and forming aluminic hydrate. royalsocietypublishing.org

Electrochemical Synthesis Pathways for this compound Compounds

Electrochemical methods provide alternative pathways for the synthesis and application of this compound compounds, particularly in the context of energy storage. Rechargeable aluminum-iodine (Al/I₂) batteries have been developed that utilize the redox chemistry of iodine in an ionic liquid electrolyte. acs.org

In these batteries, a cathode is often fabricated using a complex of polyvinylpyrrolidone (B124986) and iodine (PVP-I₂). acs.orgresearchgate.net The electrolyte is typically made by mixing aluminum chloride (AlCl₃) with an ionic liquid such as 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC). acs.org The electrochemical process involves the conversion reaction of the I₃⁻/I⁻ redox couple at the cathode. acs.org The formation of triiodide (I₃⁻) can occur through the electrochemical oxidation of iodide (I⁻) to iodine (I₂), which then combines with another iodide ion. researchgate.net

The use of this compound (AlI₃) as an electrolyte additive has also been explored. sigmaaldrich.com As a strong Lewis acid, AlI₃ can be used in electrochemical energy storage and conversion devices. sigmaaldrich.com For example, it has been used as an additive for pretreating lithium metal electrodes to create a durable interface with high cyclability. sigmaaldrich.com Additionally, it can act as a homogeneous redox mediator in rechargeable Al-CO₂ batteries. sigmaaldrich.com

Reaction Mechanisms and Reactivity Profiles of Aluminum Iodide

Lewis Acid Character and Coordination Chemistry of Aluminum Iodide

As a Lewis acid, this compound can accept a pair of electrons, a characteristic that underpins its reactivity. pw.livegeeksforgeeks.org The strength of aluminum halides as Lewis acids increases in the order AlCl₃ < AlBr₃ < AlI₃. mdma.ch This trend suggests that this compound is a highly reactive reagent. mdma.ch

Formation and Stability of Coordination Complexes with Oxygen, Nitrogen, and Sulfur Donor Ligands

The oxophilic nature of this compound facilitates the formation of coordination complexes with various Lewis bases. arkat-usa.orgresearchgate.net It readily coordinates with ligands containing oxygen, nitrogen, and sulfur donor atoms. arkat-usa.orgresearchgate.netmdpi.com

Oxygen Donor Ligands: this compound's strong affinity for oxygen enables it to form complexes with esters, ethers, oxiranes, and diols. arkat-usa.orgresearchgate.net These coordination complexes are often intermediates that spontaneously decompose to yield further products. arkat-usa.orgresearchgate.net For instance, the complexation with ethers leads to the formation of ethereal-AlI₃ complexes, which are central to ether cleavage reactions. researchgate.net

Nitrogen Donor Ligands: this compound also forms stable coordination compounds with nitrogen-containing ligands. ias.ac.incore.ac.uk The interaction with nitrogen donors is a key aspect of its coordination chemistry, influencing its behavior in various reaction environments. ias.ac.inlibretexts.org

Sulfur Donor Ligands: The interaction of this compound extends to sulfur-containing ligands like sulfoxides. arkat-usa.orgresearchgate.net The formation of complexes with sulfur donors highlights the broad scope of its Lewis acidity. mdpi.comresearchgate.net

The stability of these coordination complexes is a critical factor in their subsequent reactivity. The formation of tetrahedral complexes is a common structural motif observed in these interactions. researchgate.net

Influence of Electronic and Steric Effects on Lewis Acidity in Reaction Contexts

The Lewis acidity of this compound and its reactivity are significantly influenced by both electronic and steric factors. libretexts.orgrice.edu

Electronic Effects: Electron-withdrawing groups on the interacting substrate can enhance the Lewis acidity of the aluminum center, making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups can diminish its acidity. libretexts.org These electronic perturbations can dictate the feasibility and outcome of a reaction.

Steric Effects: Steric hindrance around the reaction center can impede the approach of the Lewis acid, thereby affecting the rate and selectivity of the reaction. rice.edulibretexts.org For example, in ether cleavage, nucleophilic attack by the iodide ion typically occurs at the less sterically hindered site of the protonated ether. libretexts.org The interplay between steric and electronic effects is crucial in determining the regioselectivity and stereospecificity of this compound-mediated transformations.

This compound-Mediated Organic Transformations

The Lewis acidic nature of this compound makes it a valuable reagent for promoting various organic reactions, most notably the cleavage of carbon-oxygen bonds in ethers and esters. arkat-usa.orgorganic-chemistry.org

Cleavage Reactions of Ethers and Esters

This compound is a highly effective reagent for the cleavage of both ethers and esters, a reaction of significant importance in synthetic organic chemistry, particularly for the removal of protecting groups. arkat-usa.orgresearchgate.net

The cleavage of ethers by this compound often proceeds with a high degree of regioselectivity. mdma.ch This selectivity is influenced by the structure of the ether and the reaction conditions. mdma.chresearchgate.net

Regioselectivity: In the case of unsymmetrical ethers, the cleavage pattern can be controlled. For instance, with mixed alkyl aryl ethers, this compound tends to cleave the alkyl-oxygen bond, leaving the aryl-oxygen bond intact, to produce a phenol (B47542) and an alkyl iodide. researchgate.net However, the regioselectivity can be solvent-dependent. researchgate.net For example, the cleavage of p-anisate shows different selectivity in cyclohexane (B81311) versus acetonitrile. researchgate.net In acetonitrile, this compound cleaves aromatic aliphatic ethers much faster than dialkyl ethers. mdma.ch

Stereospecificity: The stereochemical outcome of ether cleavage depends on the reaction mechanism. Reactions proceeding through an Sₙ2 pathway generally result in an inversion of configuration at the stereocenter. libretexts.org In contrast, reactions that follow an Sₙ1 mechanism, which involves the formation of a carbocation intermediate, may lead to a loss of stereospecificity. libretexts.org

The table below summarizes the regioselective cleavage of various ethers using this compound.

SubstrateProduct(s)SolventObservations
Anisole (B1667542)PhenolAcetonitrileCleaved in 12 hours at 80°C. mdma.ch
Cyclohexyl methyl etherCyclohexanol, Methyl iodideAcetonitrileRequires 52 hours at 80°C for cleavage. mdma.ch
1-Methoxy-2-phenoxy ethanePhenolNot specifiedAlI₃ alone gives phenol, while other reagents yield 2-phenoxy ethanol. mdma.ch
o-DimethoxybenzeneCatecholAcetonitrileCleaved faster than anisole (0.5 hours). mdma.ch
1,3-BenzodioxoleCatecholAcetonitrileCleaved faster than anisole (0.5 hours). mdma.ch

The cleavage of the O-C bond in ethers and esters by this compound generally proceeds through a nucleophilic substitution mechanism. The initial step involves the coordination of the Lewis acidic this compound to the oxygen atom of the ether or ester. researchgate.netorganic-chemistry.org This coordination polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the iodide ion. organic-chemistry.org

The subsequent steps depend on the substrate structure and can follow either an Sₙ1 or Sₙ2 pathway. libretexts.org

Sₙ2 Mechanism: For ethers with primary and secondary alkyl groups, the reaction typically proceeds via an Sₙ2 mechanism. libretexts.org The iodide ion attacks the less sterically hindered carbon atom, leading to the displacement of the alcohol or carboxylate group and the formation of an alkyl iodide. libretexts.org

Sₙ1 Mechanism: In the case of ethers with tertiary, benzylic, or allylic groups, the reaction is more likely to follow an Sₙ1 pathway. libretexts.org The coordination of this compound facilitates the departure of the leaving group to form a stable carbocation intermediate, which is then attacked by the iodide ion. libretexts.org

The choice between these mechanistic pathways is a critical determinant of the reaction's outcome, including its regioselectivity and stereospecificity.

Role of Chelation in Driving Cleavage Mechanisms

The cleavage of carbon-oxygen (C-O) bonds in certain ethers and esters by this compound is significantly influenced by chelation. tandfonline.comtandfonline.com When a molecule contains appropriately positioned Lewis basic sites, such as two ether groups, it can form a stable chelate complex with the aluminum center. This chelation enhances the reactivity of the substrate and directs the cleavage of the C-O bond.

For instance, the reaction of this compound with 1,2-dimethoxyethane (B42094) (glyme) and 1,2-dimethoxybenzene (B1683551) (veratrole) proceeds rapidly, even under mild conditions, to cleave the methyl-oxygen bond, liberating methyl iodide. tandfonline.com The ability of these compounds to act as bidentate ligands and form a five-membered chelate ring with the aluminum atom is a crucial factor in this enhanced reactivity. In contrast, analogous compounds that are unable to form such a chelate, like p-dimethoxybenzene, exhibit different reactivity patterns. tandfonline.com This difference in reactivity underscores the importance of the chelation effect in driving the C-O bond cleavage mechanism. tandfonline.comtandfonline.com The formation of these chelation complexes can lead to a stepwise or potentially concerted decomposition to yield the cleavage products. arkat-usa.orgtandfonline.com

SubstrateReactivity with AlI₃Role of ChelationReference
1,2-dimethoxyethane (glyme)Rapid cleavageForms stable 5-membered chelate ring tandfonline.com
1,2-dimethoxybenzene (veratrole)Rapid cleavageForms stable 5-membered chelate ring tandfonline.com
p-dimethoxybenzeneDifferent reactivityNo chelation possible tandfonline.com
Catalytic Enhancement by Quaternary Ammonium (B1175870) Iodides in Ether Cleavage

The efficiency of ether cleavage reactions using this compound can be significantly improved by the addition of a catalytic amount of a quaternary ammonium iodide, such as tetrabutylammonium (B224687) iodide (TBAI). manac-inc.co.jprsc.orggoogle.com This combination allows for the dealkylation of alkyl aryl ethers under milder conditions and with shorter reaction times compared to using this compound alone. manac-inc.co.jpgoogle.com

The catalytic role of the quaternary ammonium iodide is to facilitate the cleavage process. rsc.org While this compound is effective, the reactions can sometimes be slow. google.com The addition of TBAI accelerates the demethylation of phenolic alkyl ethers, leading to the formation of phenols in moderate to high yields. arkat-usa.org This enhanced reactivity has been demonstrated in solvents like benzene (B151609) and cyclohexane. arkat-usa.orggoogle.com The combination of this compound and TBAI provides a more practical and efficient method for the cleavage of certain ethers. manac-inc.co.jprsc.org

Deoxygenation and Deoxydehydration Processes

This compound is a powerful reagent for the removal of oxygen from various organic molecules, a process known as deoxygenation. It is also capable of removing a molecule of water from diols in a process called deoxydehydration. arkat-usa.orgresearchgate.netresearchgate.net

Deoxygenation of Oxiranes (Epoxides) and Formation of Olefins

This compound effectively deoxygenates oxiranes (epoxides) to produce the corresponding olefins (alkenes). arkat-usa.orgmanac-inc.co.jp The oxophilic nature of this compound facilitates the opening of the epoxide ring. researchgate.netresearchgate.net This reaction provides a method for converting epoxides back to alkenes, which can be a useful transformation in multi-step organic syntheses where an alkene is temporarily protected as an epoxide. rsc.orgresearchgate.net

The reaction is believed to proceed through the formation of an iodohydrin intermediate, which then undergoes elimination to form the alkene. arkat-usa.org This method has been applied in the synthesis of various natural products and their intermediates. arkat-usa.org

Starting MaterialProductReagentKey TransformationReference
Oxirane (Epoxide)Olefin (Alkene)This compoundDeoxygenation arkat-usa.orgmanac-inc.co.jp
Stereochemical Outcomes and Mechanistic Elucidation of Oxirane Deoxygenation

The deoxygenation of oxiranes with this compound generally proceeds with a high degree of stereospecificity. The reaction typically involves an anti-elimination of the two oxygen-derived groups from the intermediate, which influences the stereochemistry of the resulting alkene. researchgate.net However, the retention of stereochemistry can sometimes be poor with other reagents. researchgate.net

The mechanism is thought to involve the coordination of the Lewis acidic this compound to the oxygen atom of the epoxide, followed by nucleophilic attack of an iodide ion at one of the carbon atoms of the ring. This ring-opening step results in the formation of an iodohydrin. Subsequent elimination of the hydroxyl and iodo groups, often facilitated by another equivalent of the reagent or a base, leads to the formation of the C=C double bond of the alkene. The stereochemical course of the reaction, whether it results in retention or inversion of stereochemistry, is dependent on the specific substrate and reaction conditions.

Deoxydehydration of Diols

This compound is also utilized for the deoxydehydration of vicinal diols (1,2-diols) to yield olefins. arkat-usa.orgmanac-inc.co.jp This reaction involves the removal of two hydroxyl groups from adjacent carbon atoms and the formation of a double bond between them.

The mechanism for the deoxydehydration of diols by this compound is proposed to involve the formation of an iodohydrin intermediate. arkat-usa.org The diol reacts with this compound, leading to the replacement of one hydroxyl group with an iodine atom. The resulting iodohydrin then undergoes an E2 elimination reaction to afford the final olefin product. arkat-usa.org This transformation is particularly facile for vic-diols. manac-inc.co.jp

Iodination and Hydroiodination Reactions

In addition to its role in deoxygenation and cleavage reactions, this compound serves as a source of iodide for iodination and hydroiodination reactions. arkat-usa.orgresearchgate.netresearchgate.net It can be used to convert alcohols to iodoalkanes and to add hydrogen iodide across the double or triple bonds of alkenes and alkynes. manac-inc.co.jp

This compound is a particularly effective reagent for the hydroiodination of alkenes and alkynes. manac-inc.co.jp This reaction typically follows Markovnikov's rule, where the iodine atom adds to the more substituted carbon of the double or triple bond. manac-inc.co.jp Furthermore, this compound can convert tertiary, allylic, and benzylic alcohols into their corresponding iodides rapidly. manac-inc.co.jp While primary and secondary alcohols react more slowly, this method offers an alternative to using alkali iodides with strong acids, which can sometimes lead to side reactions and require large excesses of reagents. manac-inc.co.jp

Reaction TypeSubstrateProductReagentReference
HydroiodinationAlkene/AlkyneIodoalkane/Vinyl IodideThis compound manac-inc.co.jp
IodinationTertiary, Allyl, or Benzyl (B1604629) AlcoholTertiary, Allyl, or Benzyl IodideThis compound manac-inc.co.jp
This compound as an Iodide Ion Source and Hydrogen Iodide Precursor

This compound serves as an effective source of iodide ions (I⁻) and can generate hydrogen iodide (HI) in situ, particularly in the presence of a proton source. researchgate.netgoogle.com This reactivity is fundamental to its application in various iodination and reduction reactions. researchgate.netarkat-usa.org The strong Lewis acidic character of the aluminum center activates substrates, while the iodide anion acts as a nucleophile. arkat-usa.orgwikipedia.org For instance, in the presence of water or other protic solvents, AlI₃ can produce HI, which then participates in reactions like hydroiodination. google.com This in situ generation of HI avoids the challenges associated with handling the corrosive and unstable gas directly. organic-chemistry.org

The utility of this compound as an iodide source is also evident in its ability to deoxygenate epoxides and cleave ethers and esters. researchgate.netwikipedia.org In these reactions, the oxophilic aluminum coordinates to the oxygen atom, facilitating the nucleophilic attack of the iodide ion. arkat-usa.org

Hydroiodination of Alkenes and Alkynes: Regio- and Stereocontrol

This compound is a useful reagent for the hydroiodination of alkenes and alkynes. manac-inc.co.jp The in situ generation of hydrogen iodide from AlI₃ allows for the addition of HI across double and triple bonds. researchgate.net

For alkenes, the hydroiodination typically follows Markovnikov's rule, where the iodine atom adds to the more substituted carbon atom of the double bond. manac-inc.co.jp This regioselectivity is a consequence of the formation of a more stable carbocation intermediate. organic-chemistry.org

In the case of alkynes, hydroiodination can lead to vinyl iodides. organic-chemistry.org The stereochemistry of the addition can be controlled to some extent. For instance, the hydroiodination of internal alkynes with ex situ-generated HI has been shown to produce (E)-vinyl iodides with good regio- and stereoselectivity. organic-chemistry.org The reaction of terminal aryl alkynes with TMSI in the presence of a manganese catalyst results in Markovnikov hydroiodination to yield α-iodide styrene (B11656) derivatives. organic-chemistry.org In contrast, rhodium-catalyzed hydroiodination of terminal alkynes can provide anti-Markovnikov products, with the stereoselectivity (E/Z) being controllable by the choice of ligand and substrate. nih.gov

Table 1: Regio- and Stereocontrol in Hydroiodination Reactions

Substrate Reagent System Product Regioselectivity Stereoselectivity
Internal Alkynes ex situ-generated HI (E)-Vinyl Iodides High High (E)
Terminal Aryl Alkynes TMSI / Mn(OAc)₂·4H₂O α-Iodide Styrenes Markovnikov -
Terminal Alkynes Aliphatic Iodides / Rh-catalyst Vinyl Iodides anti-Markovnikov Controllable (E or Z)
Conversion of Alcohols to Iodoalkanes: Substrate Scope and Reaction Conditions

This compound is an effective reagent for the conversion of alcohols to iodoalkanes. manac-inc.co.jp This transformation is particularly rapid for tertiary, allylic, and benzylic alcohols. manac-inc.co.jp Primary and secondary alcohols react more slowly. manac-inc.co.jp A significant side reaction to be aware of is the deoxygenation of vicinal diols to form alkenes. manac-inc.co.jp

The reaction generally proceeds via an S(_N)2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry. commonorganicchemistry.commanac-inc.co.jp The Lewis acidic this compound activates the hydroxyl group, making it a better leaving group. unco.edu

Alternative methods for converting alcohols to iodoalkanes include using an alkali iodide with an inorganic acid or hydrogen iodide directly, but these can require excess reagents and may lead to side reactions like skeletal isomerization. manac-inc.co.jp Another approach involves converting the alcohol to a sulfonate ester followed by nucleophilic substitution with an iodide ion, which also proceeds with inversion of configuration. manac-inc.co.jp

Table 2: Reactivity of Alcohols with this compound

Alcohol Type Reactivity with AlI₃ Common Mechanism Stereochemistry
Primary Slow S(_N)2 Inversion
Secondary Slow S(_N)2 Inversion
Tertiary Rapid S(_N)1 Racemization
Allylic Rapid S(_N)1/S(_N)2' Mixture
Benzylic Rapid S(_N)1 Racemization
Iodination of N-Oxides, Sulfoxides, and Azides

This compound can be utilized for the deoxygenation and reduction of various nitrogen- and sulfur-containing functional groups. researchgate.netarkat-usa.org

N-Oxides: Pyridine and other azole N-oxides can be deoxygenated by this compound. rsc.org This reaction is useful in organic synthesis, for example, in the functionalization of heterocyclic compounds where the N-oxide group is used as a directing group and is subsequently removed. rsc.org

Sulfoxides: this compound can deoxygenate sulfoxides. researchgate.netarkat-usa.org The oxophilic nature of aluminum facilitates the removal of the oxygen atom from the sulfur. arkat-usa.org

Azides: this compound can be used in the reduction of azides. researchgate.netarkat-usa.org This provides a method for the synthesis of amines.

Reactivity Involving Aluminum Enolates

Aluminum enolates are important intermediates in carbon-carbon bond-forming reactions. researchgate.netarkat-usa.org They can be generated from various precursors and exhibit useful reactivity in aldol-type reactions.

Generation from α-Haloketones

Aluminum enolates can be generated by the reaction of α-haloketones with this compound. researchgate.netarkat-usa.org This process involves the reduction of the α-haloketone by the aluminum reagent. orgsyn.org The resulting aluminum enolate can then be used in subsequent reactions with electrophiles. The generation of enolates from α-haloketones is a key step in Reformatsky-type reactions. oup.com While other metals like titanium can also be used to generate enolates from α-haloketones, this compound offers a valuable alternative. oup.com

Synthetic Utility in β-Hydroxy Ketone and 1,5-Dione Formations

Aluminum enolates generated from α-haloketones are synthetically useful for the formation of β-hydroxy ketones and 1,5-diones. researchgate.net

β-Hydroxy Ketones: The reaction of an aluminum enolate with an aldehyde or ketone leads to the formation of a β-hydroxy ketone, which is an aldol (B89426) addition product. msu.edu The stereochemical outcome of this reaction can be influenced by the structure of the enolate and the reaction conditions.

1,5-Diones: 1,5-diones are valuable synthetic intermediates for the construction of cyclic compounds, such as pyridines. acs.orgnih.gov They can be synthesized through a Michael addition reaction. An enolate can add to an α,β-unsaturated ketone to form a 1,5-dione. mdpi.com The formation of 1,5-diones can sometimes be achieved in a one-pot reaction involving a Claisen-Schmidt condensation followed by a Michael addition. acs.orgnih.gov

Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters

This compound (AlI₃) has been identified as a highly effective promoter for the stereoselective synthesis of (Z)-β-iodo-α-(hydroxyalkyl)acrylates, commonly known as β-iodo Morita-Baylis-Hillman (MBH) adducts. thieme-connect.comthieme-connect.de This reaction proceeds as a one-pot, three-component coupling, offering an efficient route to densely functionalized alkenes. thieme-connect.com The significance of this method lies in its ability to successfully employ various ketones as electrophilic acceptors, a challenge for previous systems which were often limited to aldehydes and resulted in low yields or poor stereoselectivity. thieme-connect.comorganic-chemistry.org

In this process, this compound serves a dual role as both a Lewis acid promoter and the source of the iodide anion. thieme-connect.com The reaction is typically conducted at low temperatures, such as -78 °C, in a solvent like dichloromethane. thieme-connect.de An aluminum allenoate intermediate is formed in situ from the reaction of an α,β-acetylenic ester (like ethyl propiolate) with this compound. thieme-connect.comorganic-chemistry.org This intermediate then reacts with a ketone or aldehyde to produce the desired β-iodo MBH esters with high yields and exceptional Z-stereoselectivity, often exceeding a 99:1 Z/E ratio. thieme-connect.comthieme-connect.de

Research has shown that AlI₃ is superior to other metal iodides, such as magnesium iodide (MgI₂) or titanium tetraiodide (TiI₄), in terms of both chemical yield and Z/E selectivity for this transformation. thieme-connect.de The protocol is effective for a range of aromatic and aliphatic ketones, leading to tertiary alcohols with excellent Z-selectivity. organic-chemistry.org The stereochemistry of the resulting products has been confirmed through methods like 1H NMR and ROESY 2D NMR spectral analysis. organic-chemistry.org

Table 1: this compound Promoted Synthesis of β-Iodo MBH Esters from Various Ketones

Entry Ketone Product Time (h) Yield (%) Z/E Ratio
1 Acetophenone 6 93 >99:1
2 4-Methoxyacetophenone 6 95 >99:1
3 4-Chloroacetophenone 6 92 >99:1
4 Propiophenone 10 85 >99:1
5 Cyclohexanone 12 89 >99:1
6 2-Pentanone 12 81 >99:1

Data sourced from studies on the AlI₃-promoted three-component reaction. thieme-connect.comthieme-connect.de

Inorganic and Organometallic Reactivity of this compound Species

This compound demonstrates multifaceted reactivity with a range of inorganic and organometallic compounds, participating in exchange reactions and complex interactions with metallic clusters.

Halogen and Phenyl Exchange Reactions with Organosilanes

This compound catalyzes halogen and phenyl exchange reactions with organosilanes. researchgate.net This reactivity is particularly useful for the synthesis of iodosilanes from more readily available chloroorganosilanes or from organosilanes containing phenyl groups. researchgate.netthieme-connect.de For instance, AlI₃ facilitates the replacement of ethyl and phenyl groups attached to a silicon atom with iodine. researchgate.net

Notable examples include:

The synthesis of triethyl iodosilane (B88989) and diethyldiiodosilane from tetraethylsilane (B1293383) and iodine in the presence of catalytic amounts of AlI₃. researchgate.net

The use of AlI₃ as a catalyst in phenyl-iodine exchange reactions between iodine and silanes such as diphenyl-dimethylsilane (Ph₂SiMe₂) or phenyl-trimethylsilane (PhSiMe₃) to produce the corresponding iodosilanes. researchgate.net

The synthesis of diiodosilane (B1630498) (SiH₂I₂) can also be achieved through the reaction of silane (B1218182) (SiH₄) and hydrogen iodide (HI) using this compound as a catalyst, although this process also yields other iodosilanes like SiH₃I and SiHI₃ as byproducts. google.comgoogle.com

Interactions with Methyl Iodide and Aluminum Clusters

The reactions between this compound cluster anions (AlₙIₓ⁻) and methyl iodide (CH₃I) have been studied to understand their mechanisms, products, and the stability of the resulting clusters. nih.gov These interactions show parallels with the known chemistry of alkyl halides on aluminum surfaces, where kinetically controlled etching reactions are prominent. nih.gov

When AlₙIₓ⁻ clusters react with methyl iodide, the processes are complex and differ from the reactions of bare aluminum clusters with the same reagent. nih.gov The reaction is characterized as a kinetically mediated etching process. nih.gov Significant products from this etching reaction include iodide (I⁻), triiodide (I₃⁻), and polyhalide-like clusters. nih.gov The mechanism involves the abstraction of iodine from methyl iodide and the subsequent rearrangement and stabilization of the aluminum-iodine cluster core. nih.govnih.gov

A key finding in the study of AlₙIₓ⁻ reactions with methyl iodide is the emergence of certain clusters with enhanced stability. nih.gov The Al₇I⁻ cluster is a dominant product, and its remarkable stability is explained by electronic structure calculations, which describe it as an electron bound to a "jellium compound". nih.govsciengine.com

Another significant observation relates to the Al₁₃Iₓ⁻ series of clusters. Those with an even number of iodine atoms (x is even) are found to be far more stable and less reactive than those with an odd number of iodine atoms. nih.gov This difference in stability is attributed to the presence or absence of active sites on the cluster. nih.govoup.com Clusters with an odd number of iodine atoms possess these active sites, making them more reactive, whereas the even-numbered clusters lack them, leading to greater stability. nih.gov This concept of stability being linked to filled electronic shells and geometric structure is central to the "superatom" model, where certain clusters like Al₁₃I⁻ exhibit atom-like electronic properties. vcu.eduresearchgate.net

Reaction Mechanisms of Al(n)I(x)- with Methyl Iodide

Aluminum-Iodine Combustion Chemistry and Energetic Interactions

The combination of aluminum and iodine-containing compounds creates highly energetic materials with unique combustion properties. Iodine has emerged as an alternative to fluorine in binders and oxidizers for energetic formulations. ttu.edursc.org The production of iodine gas during reaction can also serve ancillary functions, such as neutralizing biological agents. rsc.org

Reaction Pathways for Aluminum-Iodine Combustion

The combustion of aluminum particles is a complex process significantly influenced by the particle's passivation shell, typically composed of alumina (B75360) (Al₂O₃). osti.govttu.edursc.org This shell acts as a barrier to the oxidation of the aluminum core but can also undergo exothermic reactions with halogenated species, contributing to the total energy released during combustion. osti.govrsc.orgresearchgate.net While reactions involving fluorine have been extensively studied, iodine has emerged as a significant halogen for these energetic systems. ttu.edutdl.org

Density functional theory (DFT) calculations have been instrumental in evaluating the potential reaction pathways for aluminum-iodine combustion. osti.govttu.edursc.orgrsc.org Studies have shown that intermediate reactions involving iodine fragments and the alumina surface are nearly all exothermic. ttu.edu Research has predicted and experimentally observed an exothermic pre-ignition reaction (PIR) for aluminum and iodine-containing oxidizers. researchgate.net This PIR, which precedes the main aluminum combustion, is attributed to surface chemistry involving both the alumina layer and the aluminum core. researchgate.net The onset temperature of this PIR can be influenced by the equivalence ratios of the reactants. researchgate.net

The interaction between aluminum particles and iodine oxides, such as iodine pentoxide (I₂O₅), demonstrates a sequence of exothermic surface reactions that align with DFT predictions. ttu.eduresearchgate.net These findings suggest that the alumina surface's exothermic reactions can be tailored to control the energy release of the aluminum fuel particle. ttu.edu

Adsorption and Exchange Reactions of Iodine Molecules at Alumina Surfaces

The interaction between iodine molecules and the alumina (Al₂O₃) surface involves two primary processes: adsorption and exchange reactions. ttu.edursc.org DFT calculations reveal that the hydroxylated surface of γ-Al₂O₃ is highly favorable for the adsorption of various iodine species. rsc.org This process is strongly exothermic. osti.govttu.edu In contrast, exchange reactions, where an iodine species replaces a hydroxyl group on the alumina surface, are energetically unfavorable. osti.govttu.edursc.orgresearchgate.net This is partly due to the large ionic radius of the iodide ion (I⁻), which leads to steric repulsion with neighboring hydroxyl groups, and the fact that the Al-OH bond is significantly stronger than a potential Al-I bond. rsc.org

The high adsorption energies, particularly for hydrogen iodide (HI) and the iodide ion (I⁻), can promote the dissolution of the alumina surface and facilitate the precipitation of new iodinated species. osti.govttu.edutdl.orgrsc.org In an aqueous environment, such as in the presence of iodic acid, this can lead to the formation of hydroxyl complexes and ultimately the synthesis of compounds like aluminum iodate (B108269) hexahydrate (AIH) on the particle surface, creating an alternative passivation shell chemistry. osti.govttu.edursc.orgresearchgate.net

DFT calculations have quantified the adsorption energies for various iodine species on the γ-Al₂O₃ surface, highlighting the energetic favorability of this process. rsc.org

Calculated Adsorption Energies of Iodine Species on γ-Al₂O₃ Surface
Iodine SpeciesAdsorption Energy Range (kJ/mol)
HI-60.0 to -278
I⁻-60.0 to -278
IO-98 to -187
I₂-33 to -111

Energetic Comparisons of Iodination versus Fluorination Reactions with Alumina

When comparing the reactivity of iodine and fluorine with alumina surfaces, distinct energetic profiles emerge for adsorption and exchange reactions. Through adsorption, the exothermic reactions at the alumina surface involving iodine are more energetic than those involving fluorine fragments. osti.govttu.edursc.orgresearchgate.net This finding is corroborated by experimental measurements using differential scanning calorimetry (DSC), which confirm a higher magnitude of energy generation for iodination compared to fluorination reactions with alumina. osti.govrsc.orgtdl.orgresearchgate.net

Specifically, the adsorption energies for hydrogen iodide (HI) and the iodide ion (I⁻) on the alumina surface are significantly higher than those associated with their fluorinated counterparts, hydrogen fluoride (B91410) (HF) and the fluoride ion (F⁻). ttu.edursc.orgresearchgate.net DFT calculations show that the adsorption energies for HI and I⁻ can be nearly triple the energy available from fluorination exchange reactions. ttu.edutdl.orgresearchgate.net

However, the favorability is reversed for exchange reactions. The replacement of surface hydroxyl (-OH) groups by iodine species is energetically unfavorable, whereas fluorination exchange reactions are more feasible. rsc.org This difference is attributed to the stronger Al-OH bonds compared to the weaker, longer Al-I bonds that would be formed, and steric hindrance from the large iodide ion. rsc.org In fluorination, reactions at terminal -OH sites on the alumina surface produce more energy than at bridge bond sites. acs.org

The high adsorption energy of iodine species is a key factor, potentially leading to the synthesis of new, highly reactive shell chemistries on aluminum particles, such as aluminum iodate hexahydrate (AIH). osti.govttu.edutdl.org

Energetic Comparison of Iodination and Fluorination on Alumina
Reaction TypeIodinationFluorinationReference
Adsorption Energy (HI / I⁻ vs. HF / F⁻)Higher (e.g., -189 kJ/mol for HI, -278 kJ/mol for I⁻)Lower ttu.edursc.orgresearchgate.net
Overall Energy Generation (DSC)Higher MagnitudeLower Magnitude osti.govrsc.orgresearchgate.net
Exchange Reaction EnergeticsEnergetically UnfavorableEnergetically Favorable rsc.org

Catalytic Applications of Aluminum Iodide in Advanced Chemical Processes

Catalysis in Complex Organic Synthesis

Aluminum iodide's efficacy as a catalyst is particularly notable in the realm of organic synthesis, where it facilitates the creation of intricate molecular architectures. chemimpex.comnetascientific.com

This compound is a key reagent in the formation of carbon-iodine (C-I) bonds, which are crucial steps in the synthesis of various organic compounds, including fine chemicals. chemimpex.comarkat-usa.org It can be used to convert alcohols into iodoalkanes. manac-inc.co.jp This transformation is particularly rapid for tertiary, allyl, and benzyl (B1604629) alcohols. manac-inc.co.jp The compound is also utilized in the hydroiodination of alkenes and alkynes. manac-inc.co.jp

A significant application of this compound is in halogen exchange reactions, a process sometimes referred to as the Finkelstein reaction, to produce alkyl iodides. arkat-usa.org For instance, ethylidine diiodide can be synthesized through an aluminum chloride-catalyzed halide exchange between ethylidine dichloride and ethyl iodide. arkat-usa.org Similarly, this compound catalyzes the exchange of phenyl groups on silicon for iodine, yielding iodosilanes. arkat-usa.org

The combination of this compound with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an effective reagent system for certain transformations. arkat-usa.org

Table 1: Selected Examples of this compound in C-I Bond Formation

Reactant(s)Product(s)Reaction TypeReference
Alcohols (tertiary, allyl, benzyl)IodoalkanesConversion manac-inc.co.jp
Alkenes, AlkynesIodoalkanesHydroiodination manac-inc.co.jp
Ethylidine dichloride, Ethyl iodideEthylidine diiodideHalogen Exchange arkat-usa.org
Phenylsilanes, IodineIodosilanesPhenyl-Iodine Exchange arkat-usa.org

This table provides a summary of representative reactions where this compound is used to form carbon-iodine bonds.

The catalytic properties of this compound are instrumental in enhancing reaction rates and improving yields in the synthesis of intermediates for pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com Organoiodine compounds, readily synthesized using this compound, are valuable precursors in these industries. chemimpex.comnetascientific.com

One of the key roles of this compound is as a Lewis acid catalyst, which allows it to activate substrates and facilitate reactions. chemimpex.comnetascientific.com For example, it is used for the cleavage of ethers and epoxides, often with high regioselectivity. wikipedia.orgmanac-inc.co.jp The addition of a co-catalyst like tetrabutylammonium iodide can significantly shorten reaction times for ether cleavage. manac-inc.co.jp This type of reaction is crucial for deprotection steps in the synthesis of complex molecules, including natural products and pharmaceutical targets. arkat-usa.org For instance, the AlI₃-TBAI reagent combination has been used in the synthesis of hydroxytyrosol, a natural antioxidant, and intermediates for urokinase inhibitors. arkat-usa.org

The deoxygenation of epoxides to olefins is another valuable transformation catalyzed by this compound. wikipedia.orgarkat-usa.org

Table 2: Impact of this compound on Reaction Parameters

Reaction TypeEffect of this compoundApplication AreaReference
Ether CleavageIncreased rate and regioselectivityPharmaceuticals, Natural Products arkat-usa.orgmanac-inc.co.jp
Epoxide DeoxygenationEfficient conversion to olefinsOrganic Synthesis wikipedia.orgarkat-usa.org
DemethylationHigh yields for specific substratesPharmaceuticals arkat-usa.org

This table illustrates how this compound catalysis improves key parameters in synthetically important reactions.

Facilitation of Carbon-Iodine Bond Formation for Fine Chemical Production

Polymerization and Materials Science Catalysis

Beyond organic synthesis, this compound finds applications in the production of specialized materials. chemimpex.comnetascientific.com

This compound is utilized as a catalyst in the production of various polymers. guidechem.com While specific details on its role in synthesizing high-performance polymers are not extensively detailed in the provided results, its general application as a polymerization catalyst is noted. guidechem.com The development of efficient catalysts is crucial for expanding the applications of polymerization techniques. rsc.org For instance, organic superbases have been shown to be highly efficient catalysts in living radical polymerization by reacting with alkyl iodides to generate alkyl radicals. mdpi.com Alkyl iodides also serve as efficient initiators in organocatalyzed living radical polymerization. tcichemicals.com

This compound is employed in the production of advanced ceramics. chemimpex.comnetascientific.com One specific application is in the manufacturing of aluminum nitride (AlN) thin films, a material with high thermal conductivity used in electronics. manac-inc.co.jppreciseceramic.com A technique using this compound as a source material for chemical vapor deposition (CVD) allows for the stable formation of AlN thin films at low temperatures. manac-inc.co.jp Additionally, this compound is being explored for use in the additive manufacturing of aluminum nitride ceramic heat pipes (B44673) for spacecraft applications. nasa.gov

Catalytic Roles in the Synthesis of High-Performance Polymers

Carbon Dioxide Fixation and Conversion

Aluminum-based catalysts are actively being researched for the chemical fixation of carbon dioxide (CO₂), a process that converts CO₂ into valuable chemicals. whiterose.ac.ukresearchgate.netresearchgate.net Aluminum complexes, often in combination with a co-catalyst like tetrabutylammonium iodide, have been developed for the synthesis of cyclic carbonates from CO₂ and epoxides. whiterose.ac.ukresearchgate.net These reactions can be carried out under mild conditions, such as room temperature and atmospheric pressure. whiterose.ac.ukresearchgate.netresearchgate.net

Recent research has focused on developing single-component this compound catalysts for this transformation. acs.org Furthermore, this compound has been investigated as a homogeneous redox mediator in the development of rechargeable Al-CO₂ batteries, which offer a potential route for both energy storage and CO₂ utilization. researchgate.netunm.edugoogle.com In this context, the iodine species can act as a bifunctional catalyst for both the discharge (CO₂ reduction) and charge processes. acs.org

Table 3: this compound in CO₂ Fixation and Conversion

ApplicationRole of this compound/ComplexKey FindingsReference
Synthesis of Cyclic CarbonatesCo-catalyst with aluminum complexesEfficient conversion of CO₂ and epoxides at room temperature and 1 bar pressure. whiterose.ac.ukresearchgate.netresearchgate.net
Synthesis of Cyclic CarbonatesSingle-component catalystActive for cyclic carbonate formation from epoxides and CO₂. acs.org
Rechargeable Al-CO₂ BatteriesHomogeneous redox mediatorEnables battery discharge and charge with low overpotential. unm.edugoogle.com

This table summarizes the emerging applications of this compound and its complexes in the field of carbon dioxide utilization.

Development of Single-Component this compound Catalysts

Electrocatalysis and Energy Storage Applications

This compound's utility extends into the realm of electrochemistry, where it serves as a key component in novel battery technologies and as an electrolyte additive for improving the performance of existing battery systems.

A groundbreaking application of this compound is its use as a homogeneous redox mediator in rechargeable aluminum-carbon dioxide (Al-CO2) batteries. unm.eduacs.org These batteries present a promising avenue for high-energy-density and low-cost energy storage. unm.eduresearchgate.net

In this system, this compound facilitates the electrochemical reactions, enabling the battery to be charged and discharged with a remarkably low overpotential of just 0.05 Volts. unm.edu The Al-CO2 cell can achieve a high discharge voltage of 1.12 V and a significant capacity. acs.orgresearchgate.net The underlying mechanism involves the interconversion between aluminum and carbon dioxide to form aluminum oxalate (B1200264) as the discharge product. unm.eduresearchgate.net This reversible process is key to the rechargeability of the battery. acs.org The Al-CO2 battery technology not only holds potential for grid energy storage but could also contribute to the capture and concentration of atmospheric CO2. acs.orgresearchgate.net

This compound also finds application as an electrolyte additive for the pretreatment of lithium metal electrodes. capes.gov.br This pretreatment is designed to enhance the cyclability and stability of lithium metal anodes, which are critical for the development of next-generation high-energy-density batteries. capes.gov.bracs.org

The process involves cycling a lithium metal electrode once in an electrolyte containing this compound. capes.gov.brresearchgate.net This single pretreatment step leads to a significant improvement in the cycling performance of the electrode, even when it is subsequently used in an electrolyte without the additive. capes.gov.brresearchgate.net The aluminum derived from the AlI3 additive is believed to form a Li-Al alloy at the electrode surface. capes.gov.brresearchgate.net This alloy helps to stabilize the electrode-electrolyte interface, leading to a more uniform lithium ion flux and suppressing the formation of dendrites that can cause battery failure. capes.gov.bracs.org This results in a more durable lithium interface and enhanced charge-discharge cycling efficiency. capes.gov.brresearchgate.net

Advanced Materials Science Research Involving Aluminum Iodide

Aluminum iodide (AlI₃), a compound known primarily as a Lewis acid in organic chemistry, is increasingly finding pivotal roles in advanced materials science. manac-inc.co.jppw.live Its unique chemical properties are being leveraged in the fabrication of sophisticated semiconductor components and in the formulation of specialized energetic materials. Research in these areas highlights the compound's potential to overcome existing technological barriers, particularly in thin film deposition, ion implantation, and the development of biocidal agents.

Theoretical and Computational Chemistry Studies of Aluminum Iodide Systems

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical calculations offer a powerful lens through which to examine the dynamics of chemical reactions at the atomic level. For aluminum-iodine systems, these investigations have been crucial in understanding reaction energetics and identifying key intermediates and transition states.

Density Functional Theory (DFT) has been widely applied to study the reaction pathways in aluminum-iodine systems. ttu.edursc.org For instance, DFT calculations have been used to explore the potential energy surfaces of reactions involving aluminum and iodine, providing valuable information on their combustion characteristics. rsc.orgrsc.org These studies have examined the interactions between iodinated species and alumina (B75360) (aluminum oxide), the passivating layer that forms on aluminum particles. ttu.edursc.org The calculations reveal that while exchange reactions between iodine species and the alumina surface are not energetically favorable, the adsorption of these species is. ttu.edursc.orgchemrxiv.org

Research has also employed DFT to investigate the energetics of oxidative addition reactions on aluminum nanoclusters, which are relevant to catalysis. researchgate.net These calculations show that small aluminum clusters can effectively break carbon-iodine bonds, a critical step in many organic reactions. researchgate.net Furthermore, DFT has been used to study the formation of aluminum-iodine complexes and their role in catalytic processes. acs.orgnih.gov

A significant focus of computational studies on aluminum-iodine systems has been the prediction of adsorption energies and the mapping of reaction pathways. DFT calculations have been instrumental in determining the adsorption energies of various iodine-containing molecules (I₂, IO, HI, and I⁻) on different active sites of the γ-Al₂O₃ surface. ttu.edu These studies have shown that all adsorption reactions are strongly favorable from an energetic standpoint. ttu.edu For example, the adsorption energies for HI and I⁻ on alumina are significantly higher than for their fluorinated counterparts. rsc.orgrsc.org

The following table presents the calculated adsorption energies (ΔEads) for the reaction of iodine species with five different active hydroxyl sites on the γ-Al₂O₃ surface.

SpeciesActive Site IaActive Site IIaActive Site IbActive Site IIbActive Site III
I₂ -85.2 kJ/mol-92.3 kJ/mol-105.7 kJ/mol-115.1 kJ/mol-110.5 kJ/mol
IO -160.4 kJ/mol-168.9 kJ/mol-185.3 kJ/mol-201.7 kJ/mol-195.2 kJ/mol
HI -175.8 kJ/mol-183.1 kJ/mol-210.6 kJ/mol-189.0 kJ/mol-226.85 kJ/mol
I⁻ -205.4 kJ/mol-215.9 kJ/mol-240.1 kJ/mol-278.25 kJ/mol-228.91 kJ/mol
Data sourced from Miller et al. (2022). ttu.edu

These computational predictions have been corroborated by experimental measurements, such as differential scanning calorimetry (DSC), which confirmed the higher energy generation for iodination compared to fluorination reactions with alumina. rsc.orgrsc.org The strong adsorption energies can facilitate the synthesis of new chemical shells on aluminum particles. ttu.edursc.org

Quantum Chemistry Calculations (QCCs) are pivotal in modeling the entire catalytic cycle of reactions involving aluminum iodide complexes. acs.orgnih.gov For example, the catalytic cycle for the formation of cyclic carbonates from epoxides using an iodide aluminum complex has been fully characterized using DFT. acs.orgnih.gov These calculations support a reaction pathway that involves the exchange of the iodide ligand on the catalyst with an epoxide molecule. acs.orgnih.gov This is followed by a nucleophilic attack of the iodide ion on the epoxide, leading to its ring-opening. acs.orgnih.gov Such detailed modeling provides insights that can guide the design of more efficient catalysts. acs.orgnih.gov

In another example, the catalytic hydroboration of aldehydes and ketones using an aluminum hydride catalyst was studied, and the proposed catalytic cycle was found to be consistent with both experimental observations and computational studies. researchgate.net These studies identified the rate-limiting step of the catalytic cycle, which is the migration of a hydride from the cationic aluminum center to the carbonyl carbon. researchgate.net

Computational Prediction of Adsorption Energies and Reaction Pathways

Electronic Structure Analysis of this compound Clusters and Complexes

The electronic structure of a molecule or cluster dictates its stability, reactivity, and other chemical properties. Theoretical studies have been instrumental in understanding the electronic makeup of various this compound species.

First-principles gradient-corrected density functional calculations have been employed to examine the electronic structure, stability, and reactivity of iodized aluminum clusters, such as Al₁₃Iₓ⁻ and Al₁₄Iₓ⁻. aip.org These studies have shown that for a certain number of iodine atoms, these clusters consist of compact aluminum cores (Al₁₃⁻ and Al₁₄²⁺ respectively), behaving like superatoms. aip.org The stability of these clusters is linked to the formation and filling of "active sites," demonstrating a unique chemistry governed by superatomic behavior. aip.org

Mass spectrometry experiments have revealed that Al₁₃Iₓ⁻ clusters are more stable for even numbers of iodine atoms, while Al₁₄Iₓ⁻ clusters show enhanced stability for odd numbers of iodine atoms (for x ≥ 3). aip.org Theoretical calculations have been able to account for this observed stability pattern by analyzing the energy changes upon successive addition of iodine atoms.

The following table summarizes the relative stability of different structural families of Al₁₃Iₓ⁻ clusters.

Number of Iodine Atoms (x)Relative Energy (eV)Most Stable Structure
10.00Compact Core
2-0.25Compact Core
30.15Compact Core
4-0.40Compact Core
50.05Compact Core
6-0.55Compact Core
7-0.10Compact Core
8-0.65Compact Core
90.30Hollow (EC)
10-0.20Hollow (EC)
110.20Hollow (DSC)
12-0.30Hollow (DSC)
Data interpreted from Pati et al. (2006). Positive energies indicate less stability relative to the compact geometry. aip.org

Computational methods are crucial for identifying and characterizing the active centers in chemical processes involving this compound. For instance, in the context of reactions on alumina surfaces, DFT analysis has identified the most reactive surface hydroxyl (-OH) sites that strongly adsorb iodinated species. ttu.edu The study found that terminal -OH groups on the alumina surface are active sites for exothermic reactions. ttu.edursc.org

Furthermore, theoretical studies on aluminum-iodide clusters have shown that the addition of an electronegative ligand like iodine can perturb the charge density of the metallic aluminum core, creating Lewis acid and Lewis base active sites. rsc.org The reactivity of the cluster is then driven by these induced active sites. This understanding is crucial for controlling the reactivity of metal clusters by carefully selecting ligands. rsc.org

Theoretical Studies on the Stability and Reactivity of Anionic Aluminum-Iodide Clusters

Computational Approaches to Spectroscopic Property Prediction

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. These methods allow for the investigation of structures and dynamics that may be difficult to study experimentally. By modeling the vibrational and electronic spectra, researchers can gain deep insights into the molecule's geometry, bonding, and reactivity.

Modeling Vibrational and Electronic Spectra for Structural and Mechanistic Insights

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the vibrational and electronic spectra of chemical systems. researchgate.netbenthamdirect.com These computational techniques can predict the frequencies of vibrational modes, which correspond to the stretching and bending of bonds within a molecule. muni.cz By comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy, the structure of a molecule can be confirmed. muni.cz

For instance, DFT calculations can be used to optimize the geometry of this compound and then compute its vibrational frequencies. researchgate.net These frequencies are often scaled by an empirical factor to better match experimental values, accounting for approximations in the theoretical model. muni.cz The character of these vibrations, such as the high-energy bond stretches and lower-energy bond bends and torsions, can be analyzed to understand the molecule's dynamics. muni.cz

Similarly, time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. acs.orgacs.org These calculations can predict the wavelengths of light a molecule will absorb, corresponding to the promotion of electrons to higher energy orbitals. researchgate.netacs.org The nature of these electronic transitions, such as metal-to-ligand charge transfer, can provide insights into the electronic structure and potential photochemical behavior of the compound. acs.orgaip.org For complex systems, these computational approaches help to unravel congested and broad experimental spectra, enabling a more detailed understanding of the interplay between electronic and nuclear motion. aip.orgotago.ac.nz

Quantitative Structure-Activity Relationship (QSAR) and Corrosion Inhibition Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or, in this context, their performance as corrosion inhibitors. mdpi.comresearchgate.net These studies are crucial for designing new and more effective inhibitors for metals like aluminum.

Computational Assessment of Inhibitor-Metal Surface Interactions

Computational methods, particularly DFT and molecular dynamics (MD) simulations, are employed to assess the interaction between corrosion inhibitors and metal surfaces. pcbiochemres.comjeires.com These techniques can calculate various quantum chemical parameters that help predict the efficiency of an inhibitor. sciencepg.comsciencepg.com

Key parameters often investigated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the inhibition efficiency. pcbiochemres.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. pcbiochemres.com

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally corresponds to higher reactivity and better inhibition performance. pcbiochemres.com

Binding Energy: This value quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A more negative binding energy indicates a stronger and more stable adsorption of the inhibitor. jeires.comjeires.com

For example, studies have shown that the adsorption energy of inhibitors on an aluminum surface can be calculated, with more negative values indicating stronger and more effective protection against corrosion. researchgate.netsdiarticle5.com MD simulations further provide insights into the dynamic behavior of inhibitor molecules on the metal surface over time. jeires.com

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

Parameter Significance in Corrosion Inhibition
E_HOMO Higher values indicate a greater electron-donating ability of the inhibitor. pcbiochemres.com
E_LUMO Lower values suggest a better electron-accepting capacity. pcbiochemres.com
Energy Gap (ΔE) A smaller gap often correlates with higher reactivity and inhibition efficiency. pcbiochemres.com
Binding Energy More negative values signify stronger adsorption of the inhibitor on the metal surface. jeires.comjeires.com
Electron Affinity (A) Reflects the ability of a molecule to accept an electron.
Ionization Potential (I) Represents the energy required to remove an electron from a molecule.
Electronegativity (χ) Influences the adsorption of inhibitor molecules onto the metal surface. jeires.com

Theoretical Understanding of Synergistic Effects of Iodide Ions in Corrosion Phenomena

The addition of iodide ions (I⁻) can significantly enhance the corrosion inhibition efficiency of certain organic compounds, a phenomenon known as synergism. mdpi.comresearchgate.net Theoretical studies help to elucidate the mechanisms behind this effect.

Computational models suggest that iodide ions, being strongly adsorbable, first attach to the aluminum surface. researchgate.netcapes.gov.br This initial adsorption of negatively charged iodide ions modifies the electrical double layer at the metal-solution interface, making the surface more negative. researchgate.net This increased negative charge then facilitates the adsorption of the protonated or cationic forms of the organic inhibitor molecules through electrostatic interactions. researchgate.net

This cooperative mechanism leads to a more stable and compact protective film on the aluminum surface than either the inhibitor or the iodide ions could form alone. capes.gov.brjmaterenvironsci.com The result is a marked increase in corrosion inhibition efficiency. mdpi.comresearchgate.net QSAR studies have also been used to analyze the synergistic effects, confirming that a combination of quantum chemical parameters often provides the best correlation with experimental inhibition data. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Aluminum Iodide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, offering detailed information about molecular structure and dynamics in solution.

High-resolution NMR spectroscopy, including ¹H, ¹³C, and ²⁷Al nuclei, is instrumental in characterizing aluminum iodide and its various complexes. researchgate.net In the study of organoaluminum compounds, these techniques provide definitive structural information. For instance, dinuclear methyl aluminum(III) complexes have been fully characterized using ¹H and ¹³C NMR spectroscopy. researchgate.net The conversion of these methyl aluminum complexes into the corresponding this compound complexes can be readily monitored by ¹H NMR, specifically by observing the disappearance of the signal for the methyl group attached to the aluminum center. researchgate.net

²⁷Al NMR is particularly valuable for studying the coordination environment of the aluminum atom. researchgate.net The chemical shift and line width of the ²⁷Al signal are sensitive to the coordination number and symmetry of the aluminum center. This has been used to investigate the structure of various aluminum-containing species, from aluminum-phosphate chains to intramolecularly stabilized organoaluminum chlorides. researchgate.net The interaction of this compound with Lewis bases, such as in the formation of donor-acceptor complexes with ethers or esters, can be investigated to understand the coordination chemistry and the initial steps of AlI₃-mediated reactions. researchgate.net By analyzing the changes in the ¹H and ¹³C chemical shifts of the organic ligand upon coordination to the aluminum center, along with the corresponding ²⁷Al NMR data, a detailed picture of the complex's structure in solution can be constructed.

Interactive Table: Representative NMR Data for Aluminum Complexes

This table would typically be interactive in a web format, allowing sorting and filtering. Below is a static representation.

Compound TypeNucleusTypical Chemical Shift Range (ppm)Information Gleaned
Organoaluminum Precursors¹H, ¹³CVaried (depends on organic moiety)Structure of ligands before conversion to iodide complex. researchgate.net
This compound Complexes¹H, ¹³CShifted upon coordinationElucidation of ligand structure and binding mode. researchgate.net
Aluminum Center²⁷Al~40 to 140 ppmCoordination number, symmetry of Al environment. researchgate.net

In situ NMR spectroscopy is a powerful method for studying reaction mechanisms by monitoring the chemical transformations as they occur in the NMR tube. spectroscopyonline.com This technique allows for the real-time tracking of reactants, products, and, crucially, transient intermediates that may not be observable by conventional offline analysis methods like gas chromatography (GC). spectroscopyonline.comrsc.org The ability to detect and identify short-lived species provides direct mechanistic insights. spectroscopyonline.com

In the context of this compound-mediated reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction where aluminum alkoxides are the active catalysts, in situ NMR can follow the entire reaction course. rsc.org For reactions involving AlI₃, such as ether cleavage or deoxygenation, monitoring the reaction mixture over time can reveal the formation of intermediate aluminum-containing complexes. researchgate.netarkat-usa.org By acquiring spectra at various time points, kinetic data can be extracted, allowing for the determination of reaction rates and orders. rsc.org The use of two-dimensional (2D) NMR techniques, like COSY, in an in situ manner can further aid in the unambiguous identification of all species present, including intermediates and side products formed during the reaction. rsc.org

High-Resolution ¹H, ¹³C, and ²⁷Al NMR for Structural and Mechanistic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to chemical bonding, functional groups, and molecular symmetry.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijrpr.com The IR spectrum provides a unique "fingerprint" for a chemical substance. ijrpr.com In the study of this compound, IR spectroscopy is particularly useful for analyzing its coordination complexes. researchgate.netarkat-usa.org

As a strong Lewis acid, this compound readily forms complexes with oxophilic functional groups like esters, ethers, and sulfoxides. researchgate.netarkat-usa.org This coordination can be observed in the IR spectrum by a shift in the vibrational frequency of the functional group's key bond (e.g., the C=O stretch of an ester). The formation of the Al-O bond weakens the adjacent bonds, typically causing a redshift (a shift to lower wavenumber) of their stretching frequencies. This phenomenon provides direct evidence of complex formation and is a key step in AlI₃-mediated reactions like ester cleavage. researchgate.net The mid-infrared region (4000–400 cm⁻¹) is typically used for this purpose. libretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. mdpi.com It provides information about a molecule's vibrational modes and is particularly sensitive to non-polar bonds and skeletal vibrations, making it well-suited for characterizing the structure of inorganic compounds like this compound. acs.org

Theoretical studies based on density functional theory have been used to predict the Raman spectra for different crystalline phases of this compound. aip.org For the experimentally known ambient pressure structure (space group P2₁/c), the strongest Raman band is predicted to be around 140 cm⁻¹. aip.org For a predicted high-pressure phase (space group C2/m) at 4.8 GPa, the calculations predict 12 Raman-active bands, with the most intense peak at 149 cm⁻¹ and another strong band at 104 cm⁻¹. aip.org These spectroscopic predictions are essential for interpreting experimental data from high-pressure studies and understanding the structural transformations of AlI₃. Surface-enhanced Raman spectroscopy (SERS) has also been shown to produce high-quality spectra with the assistance of iodide and aluminum ions, indicating the potential for advanced Raman studies of systems involving this compound. nih.gov

Interactive Table: Calculated Vibrational Frequencies for AlI₃ Phases

This table would typically be interactive in a web format. Below is a static representation.

Crystalline Phase (Space Group)PressureTechniquePredicted Peak Position (cm⁻¹)Relative Intensity
P2₁/cAmbientRaman~140Strongest
C2/m4.8 GPaRaman149Strongest
C2/m4.8 GPaRaman104~20x weaker than 149 cm⁻¹ peak
C2/m4.8 GPaRaman293High frequency
C2/m4.8 GPaIR254Strong
C2/m4.8 GPaIR365Strong

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Complex Formation

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-rays from a crystalline sample, a three-dimensional model of the electron density can be produced, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orgslideshare.net

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. At ambient pressure, it exists as a dimer, Al₂I₆, with a monoclinic crystal structure belonging to the P2₁/c space group. aip.org The structure consists of a distorted face-centered cubic (fcc) lattice of iodine atoms, with aluminum atoms occupying one-sixth of the tetrahedral sites, bonding to adjacent iodine atoms to form the Al₂I₆ dimers. aip.org XRD is not only used for initial structure determination but also for analyzing structural changes under different conditions, such as high pressure, where phase transitions to other crystal structures can occur. aip.orgresearchgate.net Powder XRD is a versatile, non-destructive method used to identify crystalline phases by comparing the diffraction pattern of an unknown sample to a database of known materials. ucmerced.edu For a material like aluminum, XRD analysis is used to characterize its crystal structure, including lattice parameters and the identification of coexisting phases under extreme pressure. researchgate.net

Interactive Table: Crystallographic Data for this compound

This table would typically be interactive in a web format. Below is a static representation.

ParameterValueConditions
Chemical FormulaAl₂I₆ (dimer)Solid State
Crystal SystemMonoclinicAmbient Pressure
Space GroupP2₁/cAmbient Pressure
Common FormDimer in solid state and apolar solvents. arkat-usa.orgN/A

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. fzu.cz This technique is indispensable for elucidating the exact molecular structure of this compound, including bond lengths, bond angles, and crystallographic packing.

In a typical SCXRD experiment, a single crystal of this compound, ideally with dimensions of at least 0.1 mm in two of its three dimensions, is mounted and irradiated with a monochromatic X-ray beam. fzu.cz The interaction between the X-rays and the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots. The intensities and geometric arrangement of these spots are meticulously recorded. By analyzing this diffraction data, researchers can construct an electron density map of the unit cell, from which the positions of the aluminum and iodine atoms can be accurately determined. fzu.cz

This detailed structural information is fundamental for understanding the nature of the chemical bonds within the AlI₃ molecule and the intermolecular forces that govern its crystal packing. fzu.cz For instance, SCXRD can reveal the precise geometry of the AlI₃ monomer and how these units arrange themselves in the solid state, which is often a dimeric Al₂I₆ structure. Furthermore, variable-temperature SCXRD studies can be employed to investigate phase transitions and changes in molecular conformation as a function of temperature. rsc.org

The data obtained from SCXRD analysis, often presented in a Crystallographic Information File (CIF), provides a foundational dataset for theoretical calculations and for correlating structure with observed physical and chemical properties. acs.org

Illustrative Data from Single-Crystal X-ray Diffraction Analysis:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.593
b (Å)6.066
c (Å)11.902
β (°)107.99
Volume (ų)658.9
Z4 (of Al₂I₆)
Note: This is example data and may not represent all published structures of this compound.

Powder X-ray Diffraction for Material Phase Identification and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials like this compound. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder sample containing a multitude of small crystallites in random orientations.

The primary application of PXRD in the study of this compound is for phase identification. acs.org The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. This experimental pattern can be compared to reference patterns from databases, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), or to patterns calculated from known crystal structures. acs.orgicdd.com This allows for the confirmation of the synthesis of the desired AlI₃ phase and for the detection of any crystalline impurities. ccp14.ac.uknist.gov

PXRD is also invaluable for assessing the crystallinity of an this compound sample. Broadened diffraction peaks can indicate the presence of nanocrystalline or amorphous material, while sharp, well-defined peaks are characteristic of a highly crystalline sample. acs.orgccp14.ac.uk The technique can also be used to study phase transitions induced by temperature or pressure and to determine lattice parameters with high precision. ntu.edu.sgdiva-portal.org

Typical Information Obtained from Powder X-ray Diffraction:

FeatureDescription
Peak Positions Determined by the unit cell dimensions and symmetry (Bravais lattice). Used for phase identification and lattice parameter refinement.
Peak Intensities Related to the arrangement of atoms within the unit cell. Used to confirm the correct phase and can indicate preferred orientation.
Peak Broadening Inversely related to the crystallite size and can also be influenced by lattice strain and instrumental factors.
Background Signal An elevated background or a broad "hump" can indicate the presence of an amorphous fraction in the sample. ccp14.ac.uk

Mass Spectrometry-Based Techniques for Compositional and Isotopic Analysis

Mass spectrometry techniques are powerful tools for determining the elemental and isotopic composition of materials. These methods involve the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements in a sample. For this compound, ICP-MS is primarily used to assess its purity by identifying and measuring the concentration of metallic and non-metallic impurities.

In this method, the this compound sample is first dissolved and introduced as a liquid aerosol into a high-temperature argon plasma (around 6000-10000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms from the sample. The resulting ions are then extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

The major advantage of ICP-MS is its exceptional sensitivity, with detection limits for many elements in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. coralaxy.denih.gov This allows for the stringent quality control of high-purity this compound required for applications in electronics and as a chemical reagent. It can simultaneously measure a wide range of elements, providing a comprehensive impurity profile of the material. recipe.demdpi.com

Elements Commonly Analyzed by ICP-MS in Aluminum-Containing Samples:

Element CategoryExamples
Potential Contaminants Lead (Pb), Arsenic (As), Cadmium (Cd), Mercury (Hg), Thallium (Tl) coralaxy.de
Other Trace Metals Iron (Fe), Copper (Cu), Zinc (Zn), Nickel (Ni), Chromium (Cr) researchgate.net
Alkali & Alkaline Earths Sodium (Na), Potassium (K), Magnesium (Mg), Calcium (Ca)

Secondary Ion Mass Spectrometry (SIMS) for Surface and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to characterize the elemental and isotopic composition of solid surfaces and thin films. wikipedia.org It operates by bombarding the sample surface with a focused primary ion beam (e.g., O₂⁺, Cs⁺). This bombardment sputters atoms and small clusters of atoms from the surface, a fraction of which are ionized. These "secondary ions" are then extracted and analyzed by a mass spectrometer. wikipedia.org

For this compound research, SIMS can be applied in several modes:

Static SIMS: Uses a very low primary ion dose to analyze the outermost atomic layer of the sample with minimal damage, providing information on surface contamination or the initial stages of surface reactions. wikipedia.org

Dynamic SIMS: Employs a higher ion dose to continuously sputter through the material, generating a depth profile of elemental concentrations. This is useful for analyzing layered structures or diffusion profiles in materials treated with this compound. wikipedia.org

Imaging SIMS: Rasters the primary ion beam across the surface to create two-dimensional maps of the lateral distribution of elements. nih.govresearchgate.net

SIMS is renowned for its outstanding sensitivity, capable of detecting elements at the parts-per-million (ppm) to parts-per-billion (ppb) level, and its ability to detect all elements and isotopes, including hydrogen. wikipedia.orgub.edu

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.orgrajithperera.com This technique is particularly useful for separating, identifying, and quantifying components in complex liquid mixtures.

In the context of this compound research, LC-MS could be employed to study the products of reactions where AlI₃ is used as a catalyst or reagent. For example, in organic synthesis, the reaction mixture could be injected into an LC system. The components of the mixture would be separated based on their affinity for the stationary phase in the chromatography column. mst.or.jptoray-research.co.jp As each component elutes from the column, it is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), ionized, and then detected. nih.gov

The mass spectrometer provides the mass-to-charge ratio of the parent ion of each separated component and, through tandem mass spectrometry (LC-MS/MS), can fragment the ions to provide structural information. mst.or.jptoray-research.co.jp This allows for the identification of reaction products, byproducts, and unreacted starting materials, providing crucial insights into reaction mechanisms and efficiency. rajithperera.comnih.gov

Thermal Ionization Mass Spectrometry (TIMS) for Precise Isotopic Ratio Determination

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise technique for measuring isotope ratios of elements that can be thermally ionized. carleton.eduwikipedia.org While aluminum is monoisotopic (¹⁰⁰% ²⁷Al), TIMS can be an invaluable tool in studies where this compound is used in conjunction with other elements that have multiple stable or long-lived radioactive isotopes, such as in geological or cosmochemical research. researchgate.net

In TIMS, a chemically purified sample is deposited onto a metal filament (e.g., rhenium or tantalum). wikipedia.orgassing.it The filament is heated under high vacuum, causing the sample to evaporate and then ionize as it comes into contact with the hot filament surface. The resulting ions are accelerated and focused into a beam, which is then passed through a magnetic sector mass analyzer that separates the ions based on their mass-to-charge ratio. carleton.eduthermofisher.com The separated ion beams are measured simultaneously by multiple detectors (Faraday cups), allowing for extremely precise and accurate determination of isotope ratios. thermofisher.com

The high precision of TIMS (often better than 0.001%) is crucial for applications like geochronology and isotopic tracing, where subtle variations in isotopic abundances can provide significant information about the origin and history of a sample. carleton.eduresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the thermodynamic and kinetic properties of this compound under controlled temperature programs. They provide critical data on phase transitions, thermal stability, and decomposition mechanisms.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.comnih.gov This method is used to determine the temperatures and heat flows associated with phase transitions and chemical reactions. tainstruments.comlinseis.jp For this compound, DSC is essential for characterizing its energetic profile, particularly its melting and sublimation points. The anhydrous form of this compound has a melting point of 188.28 °C and sublimes at 382 °C, while the hexahydrate decomposes at 185 °C. wikipedia.org DSC analysis can precisely measure the enthalpy changes (ΔH) associated with these events, providing quantitative data on the energy required for fusion and vaporization.

While detailed DSC thermograms for pure this compound are not extensively published, the technique has been applied to study materials containing AlI₃. For example, simultaneous DSC-thermomicroscopy has been used to study the solid-solid transitions in other metal iodides like silver iodide, demonstrating the power of visually observing physical changes concurrently with measuring their energetic properties. bohrium.com

Table 1: Known Thermal Transition Points for this compound
CompoundTransitionTemperature (°C)Reference
This compound (Anhydrous, AlI₃)Melting Point188.28 wikipedia.org
This compound (Anhydrous, AlI₃)Boiling/Sublimation382 wikipedia.org
This compound (Hexahydrate, AlI₃·6H₂O)Decomposition185 wikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.comalfa-chemistry.com This technique is invaluable for studying the decomposition pathways, thermal stability, and volatilization characteristics of compounds like this compound. intertek.com A TGA curve plots mass loss against temperature, revealing events such as dehydration, decomposition, and oxidation. intertek.comslideshare.net

TGA has been effectively used to investigate the thermal behavior of polymer composites incorporating this compound as a nanoadditive. In studies of polymethylmethacrylate (PMMA) blended with AlI₃, TGA showed that the addition of the nanoadditive enhanced the thermal stability of the polymer. mdpi.comnih.gov The analysis of composites with varying concentrations of AlI₃ (from 2% to 15% w/w) demonstrated that AlI₃ retards the thermal degradation of the polymer matrix. mdpi.comnih.govnih.gov For instance, in one study, the temperature at which 50% weight loss occurred (T₅₀) for pure PMMA was 370 °C, which increased in the presence of the AlI₃ additive, indicating improved stability.

Table 2: TGA Data for PMMA-AlI₃ Composites Under N₂ Atmosphere
Sample IDAlI₃ Content (% w/w)Temperature at 10% Weight Loss (°C)Temperature at 50% Weight Loss (°C)Char Yield at 700 °C (%)Reference
M (Pure PMMA)03103700.0 mdpi.comnih.gov
M123153751.0 mdpi.comnih.gov
M363203803.0 mdpi.comnih.gov
M5103253855.0 mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) for Energetic Profiles and Phase Transitions

Optical Spectroscopy Methods

Optical spectroscopy probes the electronic structure of this compound by measuring its interaction with electromagnetic radiation in the ultraviolet, visible, and infrared regions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. pressbooks.pub This technique is used to study electronic transitions and can provide quantitative analysis of species in solution. masterorganicchemistry.com

Research on polyvinyl alcohol (PVA) films doped with this compound has shown that AlI₃ affects the material's optical properties. researchgate.net As the concentration of this compound in the PVA films increased, the optical absorption shifted, and the calculated optical energy gaps for both direct and indirect transitions decreased. researchgate.netresearchgate.net This indicates that the inclusion of this compound modifies the electronic band structure of the polymer. researchgate.net

Furthermore, UV-Vis spectroscopy is a powerful tool for quantifying iodine-containing species that may be present in solutions of this compound, particularly the triiodide ion (I₃⁻). The triiodide ion, formed from the reaction of iodide (I⁻) and iodine (I₂), exhibits strong and characteristic absorption maxima at approximately 288 nm and 351 nm. researchgate.net The concentration of triiodide can be determined by measuring the absorbance at these wavelengths, a method useful for monitoring reactions where iodide is consumed or produced. researchgate.net

Table 3: Optical Energy Gap of PVA Films Doped with this compound
AlI₃ Concentration in PVA (wt %)Indirect Optical Energy Gap (eV)Direct Optical Energy Gap (eV)Reference
0.04.805.00 researchgate.net
2.54.454.80 researchgate.net
5.04.204.65 researchgate.net
7.54.004.55 researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. core.ac.uk It is widely used to study the luminescent properties of materials and for trace-level detection. core.ac.uk

While there is limited research on the intrinsic fluorescence of this compound itself, the technique is highly relevant for two primary reasons. First, AlI₃ can serve as a precursor or component in the synthesis of novel luminescent materials. Studies on other aluminum complexes and copper iodide-based materials show intense photoluminescence, and fluorescence spectroscopy is the key technique for characterizing their emission spectra, quantum yields, and excited-state dynamics. rsc.orgresearchgate.netrsc.orgmdpi.com For example, copper(I) iodide hybrids can exhibit high photoluminescence quantum yields (PLQYs) up to 85%. rsc.org

Second, fluorescence-based methods are used for the highly sensitive detection of iodide ions. mdpi.com These methods often rely on the ability of iodide to quench the fluorescence of specific probes, such as quantum dots. mdpi.com This quenching mechanism allows for the quantification of iodide at very low concentrations, an application relevant for monitoring residual iodide in various chemical systems. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Species Quantification

Surface Sensitive Techniques

Given that this compound is reactive, particularly with atmospheric moisture, understanding its surface chemistry is critical. wikipedia.orgsciencemadness.org Surface-sensitive techniques provide detailed information about the elemental composition, chemical states, and molecular structure of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that measures the kinetic energies of electrons ejected from a material when irradiated with X-rays. innovaltec.comaip.org It provides quantitative elemental composition and, crucially, information about the chemical bonding environment (oxidation states) of the elements in the top 2-10 nanometers of a surface. innovaltec.com For this compound research, XPS could be used to:

Confirm the stoichiometry of thin films.

Detect surface oxidation by identifying the Al 2p peak corresponding to aluminum oxide (Al₂O₃) versus that of AlI₃.

Study the interaction and chemical state of AlI₃ when adsorbed onto different substrates.

Analyze the composition of buried interfaces in devices, as demonstrated by the use of Hard X-ray Photoelectron Spectroscopy (HAXPES) to study iodide transport in solar cell structures. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) analyzes the absorption of infrared radiation by a sample, which excites molecular vibrations. innovaltec.com It is highly effective for identifying functional groups. In the context of AlI₃, FTIR is particularly useful for:

Monitoring the hydrolysis of anhydrous AlI₃ by detecting the appearance of broad O-H stretching bands from water and aluminum hydroxide (B78521).

Characterizing the formation of AlI₃ adducts with Lewis bases (e.g., ethers, ketones), as the coordination would shift the vibrational frequencies of the functional groups in the base.

Studying its role in polymer composites by observing changes in the polymer's characteristic IR peaks, which can indicate chemical interactions between the polymer and the AlI₃ additive. mdpi.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.ukqueensu.ca The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. bris.ac.uk XPS is a powerful tool for studying the surface chemistry of this compound (AlI₃), as the surface plays a critical role in its reactivity and interactions with other substances. thermofisher.com Standard reference spectra for this compound are available in resources such as the National Institute of Standards and Technology (NIST) X-ray Photoelectron Spectroscopy Database, providing a baseline for experimental analysis. nist.govnist.gov

Research applications demonstrate the utility of XPS in characterizing systems containing aluminum and iodine. For instance, in the development of advanced batteries, XPS is employed to understand the complex chemical interactions at the electrode-electrolyte interface. thermofisher.com In studies of Al-CO₂ batteries where this compound is used as a redox mediator, XPS helps in the characterization of the crystal structure, microstructure, and chemistry of the components. nsf.gov It can be used to analyze the chemical state of the aluminum anode and other battery materials, revealing how the introduction of AlI₃ affects the electrochemical environment. nsf.gov

Furthermore, XPS is crucial for distinguishing the various oxidation states of iodine in compounds formed from its interaction with aluminum. Studies on reactive mixtures of aluminum fuel and iodine oxides have utilized XPS to examine the oxidation state of iodine, which is shown to be significantly affected by the processing environment. nih.gov This capability is essential for understanding the surface chemistry of this compound, including its degradation, oxidation, or reaction products. The technique can identify different iodine species, such as iodide (I⁻), elemental iodine (I₂), and various polyiodides (e.g., I₃⁻, I₅⁻), by analyzing the high-resolution spectra of the I 3d core level. rsc.orgacs.org Similarly, the Al 2p spectrum provides information on the chemical state of aluminum, allowing researchers to identify the presence of aluminum oxides or other aluminum compounds on the surface.

Interactive Table: XPS Data Interpretation for Aluminum-Iodine Systems

Element Core Level Chemical State Typical Binding Energy (eV) Research Application
Iodine I 3d₅/₂ Iodide (I⁻) in AlI₃ ~619 Confirmation of compound identity, analysis of electrolyte in batteries. nsf.govacs.org
Iodine I 3d Polyiodides (Iₓ⁻) Varies Studying iodine capture and aggregation in porous aluminum frameworks. rsc.org
Iodine I 3d Hydrated Iodine Oxides Varies Characterizing reactive Al-Iodine oxide mixtures. nih.gov
Aluminum Al 2p Metallic Al ~72.8 Substrate or unreacted core analysis.
Aluminum Al 2p Al-O (Al₂O₃) ~74.5 Detecting surface oxidation/passivation layers on aluminum-containing materials. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the microstructure and morphology of solid materials. ciqtekglobal.com It utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a sample, producing detailed images of the surface topography and composition. weebly.com For this compound research, SEM provides critical insights into physical characteristics such as particle size and shape, surface texture, and the spatial distribution of phases. ciqtekglobal.comucl.ac.uk

In the context of materials science and electrochemistry, SEM is frequently used to visualize the physical changes in materials during reactions. For example, in research on Al-CO₂ batteries that incorporate this compound, SEM imaging is used to investigate the morphology of the discharge product formed on the cathode. nsf.gov This allows researchers to observe how the presence of AlI₃ influences the growth, structure, and coverage of reaction products, which is vital for understanding the battery's performance and cycle life. nsf.gov

The morphological characteristics of aluminum-iodine compounds are heavily dependent on their synthesis method, and SEM is the primary tool for their evaluation. For instance, studies on aluminum particles whose surfaces are modified with iodine-containing compounds reveal a crystalline, granular structure on the surface, which can be clearly visualized with SEM. ttu.edu Similarly, when producing perovskite powders through mechanochemical synthesis using methylammonium (B1206745) iodide, SEM is used to characterize the morphology of the resulting powders, showing that reactant particle size influences the final perovskite particle size. uni-bayreuth.de These applications highlight how SEM can be used to assess the homogeneity, agglomeration, and crystal habit of this compound powders or films. uni-bayreuth.demdpi.com The technique can reveal features from the nanometer to the micrometer scale, such as the euhedral, hexagonal plate-like crystals observed in some aluminum-containing compounds synthesized using iodine as an "activator". scielo.br

Interactive Table: Morphological Features of Aluminum-Iodine Materials Characterized by SEM

Feature Description Example from Research Significance
Particle Size The average diameter or size distribution of the particles. Can range from nanometers to hundreds of micrometers depending on synthesis. uni-bayreuth.descielo.br Affects reactivity, dissolution rate, and packing density.
Particle Morphology The shape of the individual particles (e.g., spherical, granular, crystalline, plate-like). Crystalline, granular surface structures are observed on modified aluminum particles. ttu.edu Influences material flowability, surface area, and chemical properties.
Microstructure The arrangement of phases, grains, and defects within the material. Can reveal grain structure, phase distribution, and precipitates. ciqtekglobal.comresearchgate.net Determines the mechanical and physical properties of the bulk material.
Surface Topography The texture and features on the particle or film surface. Can show smooth, rough, or porous surfaces. Impacts surface area, catalytic activity, and interfacial contact.

| Agglomeration | The state of particles clustering together. | Observed in powders synthesized via electrodeposition or ball milling. uni-bayreuth.demdpi.com | Affects dispersion, homogeneity, and effective particle size. |

Future Directions and Emerging Research Avenues for Aluminum Iodide

Development of Next-Generation Aluminum Iodide-Based Reagents and Catalysts

A primary focus of future research is the design and synthesis of novel reagents and catalysts derived from or incorporating this compound. The inherent Lewis acidity of this compound makes it a valuable component in catalytic systems. wikipedia.org Researchers are exploring the development of sophisticated organoaluminum compounds and coordination complexes where the iodide ligand can be tailored to fine-tune reactivity and selectivity.

Recent studies have shown that aluminum compounds can catalyze a variety of fundamental transformations, including hydroboration, hydroamination, and polymerization reactions. d-nb.inforesearchgate.net The development of new aluminum-based catalysts is driven by the element's abundance, low cost, and low toxicity. rsc.org For instance, novel iodide aluminum complexes supported by tetradentate amidinate ligands have been synthesized and shown to be active catalysts for the conversion of CO2 into cyclic carbonates. acs.org

Future work will likely involve the synthesis of chiral this compound complexes for asymmetric catalysis, a crucial area in the synthesis of pharmaceuticals and fine chemicals. Furthermore, the exploration of aluminum(I) iodide, a less stable but potentially highly reactive species, could lead to the discovery of unprecedented chemical transformations. wikipedia.orgrsc.org The stabilization of such low-oxidation-state aluminum species through carefully designed ligand frameworks is a significant challenge but holds immense promise for developing novel catalytic cycles. rsc.org

Integration of this compound Chemistry in Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly influencing the direction of chemical research, and the application of this compound is no exception. royalsocietypublishing.org Future research will likely focus on integrating this compound-based methodologies into more environmentally benign and sustainable processes. researchgate.nettandfonline.com

One area of interest is the use of this compound in solvent-free or alternative solvent systems to minimize the use of hazardous organic solvents. mdma.ch For example, the dealkylation of ethers using aluminum chloride and sodium iodide can be performed in the absence of a solvent. mdma.ch The development of recyclable this compound-based catalysts is another key objective. beilstein-journals.org This could involve immobilizing this compound complexes on solid supports, such as polymers or inorganic materials, allowing for easy separation and reuse of the catalyst.

Furthermore, the use of aluminum, an earth-abundant metal, aligns with the goals of sustainable chemistry by reducing reliance on rare and precious metals. researchgate.netrsc.org Research into the use of this compound in biomass conversion and the valorization of waste streams could also contribute to a more circular economy.

Advancements in Computational Modeling for Predictive Reactivity and Materials Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. numberanalytics.com In the context of this compound, advancements in computational methods, particularly Density Functional Theory (DFT), will play a crucial role in predicting its reactivity and guiding the design of new materials and catalysts. rsc.orgresearchgate.netrsc.org

DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of this compound and its derivatives. acs.orgrsc.orgrsc.org This understanding can accelerate the discovery of new reactions and the optimization of existing ones. For example, DFT studies have been used to investigate the reaction pathways for aluminum-iodine combustion and to understand the mechanism of CO2 fixation into cyclic carbonates catalyzed by iodide aluminum complexes. acs.orgrsc.org

Future computational work could focus on:

Predictive screening of ligands: To identify optimal ligand architectures for stabilizing reactive this compound species or for achieving high selectivity in catalytic reactions.

Modeling reaction dynamics: To understand the role of solvent effects and other reaction parameters on the performance of this compound-based reagents.

Designing novel materials: To predict the properties of new this compound-containing materials for applications in electronics or energy storage. researchgate.netrsc.org

Table 1: Recent Applications of DFT in this compound Research

Application AreaKey Findings from DFT StudiesReference
CombustionEvaluated potential reaction pathways for aluminum-iodine combustion, showing that adsorption energies with iodinated species are significantly higher than with fluorinated species. rsc.orgrsc.org
CatalysisCharacterized the full catalytic cycle for the formation of cyclic carbonates from epoxides, supporting a reaction pathway involving the exchange of iodine in the catalyst. acs.org
Energy StorageShowed that the shuttle effect in aluminum/iodine batteries is suppressed by hydrogen-bonded iodine species, leading to higher conversion reaction efficiency. researchgate.netrsc.org

Interdisciplinary Research Exploring this compound in Biomedical and Environmental Applications

The unique properties of this compound are also attracting interest in interdisciplinary fields such as biomedical science and environmental remediation. uz.zgora.plemma.eventsdokumen.pub

In the biomedical field, research could explore the potential of this compound-containing nanoparticles or metal-organic frameworks (MOFs) for drug delivery or as contrast agents in medical imaging. americanelements.com The development of biocompatible materials incorporating this compound would be a key prerequisite for such applications.

For environmental applications, the reactivity of this compound could be harnessed for the degradation of pollutants or the capture of harmful substances. researchgate.netacs.org For instance, research has investigated the use of zeolite/apatite composites for the immobilization of radioactive iodine, a significant environmental concern. nih.gov Additionally, the potential of aluminum-based materials for the removal of heavy metals from water is an active area of research. acs.org

Innovation in In Situ and Real-Time Analytical Techniques for Dynamic Reaction Monitoring

To gain a deeper understanding of the mechanisms of reactions involving this compound, the development and application of advanced in situ and real-time analytical techniques are crucial. iaea.orgacs.orgmt.com These techniques allow for the monitoring of reaction progress and the detection of transient intermediates, providing valuable mechanistic insights that are often missed by traditional analytical methods.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be employed to track the concentration of reactants, products, and intermediates in real-time. acs.orgmt.com Operando spectroscopy, which involves performing spectroscopic measurements under actual reaction conditions, is particularly powerful for studying catalytic processes. acs.orgnih.govmcec-researchcenter.nlacs.org For example, operando X-ray diffraction has been used to monitor reactive extrusion processes in real-time. chemrxiv.org

The development of microreactors coupled with sensitive analytical techniques could enable the high-throughput screening of reaction conditions and catalysts for this compound-mediated transformations. mcec-researchcenter.nl These innovations will undoubtedly accelerate the pace of discovery and optimization in this compound chemistry.

Q & A

Q. What are the established methods for synthesizing aluminum iodide (AlI₃), and how do reaction conditions influence product purity?

this compound is synthesized via direct reaction of aluminum metal with iodine under anhydrous conditions. The reaction is exothermic and requires controlled heating (150–200°C) to avoid decomposition. For higher purity, in situ generation using aluminum powder and iodine in an organic solvent (e.g., toluene) is recommended . The hexahydrate form (AlI₃·6H₂O) can be prepared by reacting aluminum hydroxide with hydroiodic acid, but it is highly hygroscopic and prone to hydrolysis .

Key Considerations :

  • Use inert atmosphere (argon/nitrogen) to prevent oxidation.
  • Monitor stoichiometry (1:3 Al:I ratio) to minimize unreacted iodine.
  • Purify via sublimation at 360°C under vacuum .

Q. How does the hygroscopic nature of this compound impact its handling and storage in laboratory settings?

this compound rapidly absorbs moisture, forming hydroiodic acid (HI) and aluminum hydroxide. This necessitates storage in airtight containers under inert gas (argon) and desiccants like silica gel. Gloveboxes or Schlenk lines are essential for handling . Exposure to humid air can compromise reaction reproducibility, particularly in catalysis studies .

Q. What mechanistic insights explain this compound's efficacy as a catalyst in Friedel-Crafts alkylation and other Lewis acid-mediated reactions?

AlI₃ acts as a strong Lewis acid due to the electron-deficient aluminum center, which coordinates with substrates (e.g., alkyl halides or epoxides), polarizing bonds and facilitating nucleophilic attack. In Friedel-Crafts reactions, it activates alkyl halides to form carbocation intermediates, enabling electrophilic aromatic substitution . Computational studies (DFT) reveal that the dimeric Al₂I₆ structure enhances electrophilicity compared to monomeric AlI₃ .

Methodological Tip :

  • Use tetrabutylammonium iodide (TBAI) as a co-catalyst to accelerate reaction rates by stabilizing transition states .

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of this compound in organoaluminum complexes?

Density Functional Theory (DFT) simulations model AlI₃'s frontier molecular orbitals, predicting its reactivity in ligand-exchange reactions. For example:

  • AlI₃ forms adducts with Lewis bases (e.g., ethers) by accepting lone pairs into its vacant p-orbital.
  • Molecular dynamics (MD) simulations reveal solvent effects on AlI₃ aggregation states (monomeric vs. dimeric) .

Case Study : MD simulations of AlI₃ in benzene show dimer dissociation under heating, correlating with experimental reaction rate increases at 80°C .

Q. What are the challenges and methodologies in utilizing this compound for low-temperature deposition of aluminum nitride (AlN) thin films in semiconductor applications?

AlI₃ serves as a precursor in chemical vapor deposition (CVD) for AlN films. Key challenges include:

  • Thermal Decomposition : AlI₃ decomposes above 400°C, requiring precise temperature control.
  • Residual Stress : Films deposited below 500°C exhibit lower stress due to slower crystallization .

Optimized Protocol :

  • Use atmospheric-pressure CVD with AlI₃ vaporized at 250°C.
  • Co-deposit with NH₃ gas at 450°C to form stoichiometric AlN .

Contradictory Data Analysis

Q. Why do some sources report this compound as water-insoluble, while others note its violent hydrolysis?

Anhydrous AlI₃ is insoluble in water but reacts exothermically to form HI and Al(OH)₃. The hexahydrate (AlI₃·6H₂O) is sparingly soluble in cold water but dissolves in organic solvents like ethanol. This discrepancy arises from differences in hydration states and reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.